molecular formula C6H3Br2NO B13097193 4,6-Dibromopicolinaldehyde CAS No. 1060815-81-7

4,6-Dibromopicolinaldehyde

Cat. No.: B13097193
CAS No.: 1060815-81-7
M. Wt: 264.90 g/mol
InChI Key: UKDYFTSLLKQSRP-UHFFFAOYSA-N
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Description

4,6-Dibromopicolinaldehyde is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring an aldehyde group on a di-brominated pyridine core, makes it a valuable precursor for the synthesis of complex molecules. Similar dibrominated pyridine derivatives are key intermediates in constructing Metal-Organic Frameworks (MOFs), which are applied in gas storage, separation, and catalysis . In pharmaceutical research, the picolinaldehyde scaffold is a key intermediate for synthesizing various bioactive molecules, including 1,4-dihydropyridine derivatives which have been extensively studied for their diverse biological activities . The specific bromination pattern at the 4 and 6 positions allows for selective functionalization via cross-coupling reactions, enabling researchers to develop novel compounds for potential applications in drug discovery and the development of advanced functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1060815-81-7

Molecular Formula

C6H3Br2NO

Molecular Weight

264.90 g/mol

IUPAC Name

4,6-dibromopyridine-2-carbaldehyde

InChI

InChI=1S/C6H3Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H

InChI Key

UKDYFTSLLKQSRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)Br)Br

Origin of Product

United States

Foundational & Exploratory

4,6-Dibromopicolinaldehyde: A Strategic Scaffold for Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 4,6-Dibromopicolinaldehyde (CAS: 1060815-81-7) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the coexistence of a reactive aldehyde "warhead" at the C2 position and two chemically distinct bromine handles at C4 and C6. This tri-functionalized pyridine core allows for orthogonal functionalization , making it an indispensable building block for the synthesis of complex heteroaromatic libraries, particularly in the development of kinase inhibitors (e.g., CDK4/6 antagonists) and macrocyclic drugs.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and the mechanistic logic governing its regioselective functionalization.

Physicochemical Dossier

The following data aggregates confirmed experimental values and calculated properties essential for analytical characterization and stoichiometry planning.

PropertyValueNotes
IUPAC Name 4,6-Dibromo-2-pyridinecarboxaldehydeAlso known as this compound
CAS Number 1060815-81-7 Unique identifier
Molecular Formula C₆H₃Br₂NO
Molecular Weight 264.90 g/mol Monoisotopic mass: 262.858
Physical State Pale yellow to off-white solidLight sensitive; store under inert gas
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water
Melting Point 110–114 °C (Typical)Varies by purity/polymorph
SMILES O=CC1=NC(Br)=CC(Br)=C1

Synthetic Architectures

The synthesis of this compound typically follows one of two primary routes: Oxidative Functionalization (Process Scale) or Halogen-Lithium Exchange (Discovery Scale).

Method A: Selective Oxidation (The SeO₂ Route)

This is the preferred industrial route due to the commercial availability of the methyl precursor. It avoids the use of cryogenic conditions required for lithiation.

  • Precursor: 4,6-Dibromo-2-methylpyridine (CAS 39919-65-8).

  • Reagent: Selenium Dioxide (SeO₂).

  • Mechanism: Riley Oxidation (Allylic oxidation).

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4,6-dibromo-2-methylpyridine (10.0 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add finely powdered SeO₂ (11.0 mmol, 1.1 equiv). Note: Anhydrous conditions are not strictly necessary, but water content should be minimized to prevent over-oxidation to the carboxylic acid.

  • Reaction: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde typically appears as a distinct spot with lower R_f than the starting material.

  • Workup: Filter the hot solution through a pad of Celite to remove precipitated black selenium metal. Wash the pad with hot dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is purified via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the aldehyde as a pale yellow solid.

Method B: Directed Lithiation (The Tribromo Route)

This route is useful when the methyl precursor is unavailable. It relies on the acidity of the C2-Br position and the directing effect of the ring nitrogen.

  • Precursor: 2,4,6-Tribromopyridine.

  • Reagent: n-Butyllithium (n-BuLi), DMF.[1]

Protocol:

  • Setup: Flame-dry a 100 mL flask under Argon. Dissolve 2,4,6-tribromopyridine (5.0 mmol) in anhydrous Toluene/THF (4:1, 25 mL).

  • Lithiation: Cool to -78 °C . Add n-BuLi (5.2 mmol, 1.05 equiv) dropwise over 15 minutes.

    • Mechanistic Insight: Lithium-Halogen exchange occurs preferentially at C2 due to the inductive effect of the adjacent nitrogen, stabilizing the resulting anion.

  • Quench: After stirring for 30 minutes at -78 °C, add anhydrous DMF (6.0 mmol) dropwise.

  • Hydrolysis: Allow the reaction to warm to 0 °C and quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

SynthesisPathways Start1 4,6-Dibromo-2-methylpyridine Process1 Oxidation (SeO2) Reflux, Dioxane Start1->Process1 Start2 2,4,6-Tribromopyridine Process2 Li-Hal Exchange (n-BuLi) DMF Quench, -78°C Start2->Process2 Product This compound (Target Scaffold) Process1->Product Riley Ox. Process2->Product Formylation

Figure 1: Dual synthetic pathways for accessing this compound.

Chemo-Selectivity & Functionalization Logic

The power of this compound lies in its regioselectivity . The three reactive sites (Aldehyde, C4-Br, C6-Br) possess distinct electronic environments, allowing for sequential modification without protecting groups.

The Hierarchy of Reactivity
  • Aldehyde (C2-CHO): Most reactive electrophile. Can be engaged in Reductive Amination, Knoevenagel Condensation, or Horner-Wadsworth-Emmons reactions before or after coupling, depending on the stability of the resulting moiety.

  • C6-Bromine (Ortho to N): Generally the first site of oxidative addition in Pd-catalyzed cross-couplings (Suzuki-Miyaura). The proximity to the electronegative nitrogen makes the C-Br bond more electron-deficient and prone to Pd(0) insertion compared to C4.

  • C4-Bromine (Para to N): Less reactive towards Pd-catalysis than C6 but can be activated for Nucleophilic Aromatic Substitution (S_NAr) if strong nucleophiles are used.

Strategic Workflow: The "Walk-Around-The-Ring"

To synthesize a tri-substituted pyridine library, the following order of operations is recommended to maximize yield and minimize side reactions:

  • Step 1: Aldehyde Functionalization. (e.g., Reductive amination to install a solubilizing amine tail). This prevents catalyst poisoning by the free aldehyde during subsequent Pd steps.

  • Step 2: C6 Cross-Coupling. Use stoichiometric Boronic Acid (1.0 equiv) and a standard catalyst (e.g., Pd(PPh₃)₄). The C6 position reacts preferentially.

  • Step 3: C4 Cross-Coupling. Use a more active catalyst system (e.g., Pd₂(dba)₃ / XPhos) and excess Boronic Acid to force reaction at the remaining C4 site.

ReactivityMap Center This compound Aldehyde Aldehyde (C2) Reductive Amination Center->Aldehyde NaBH(OAc)3, R-NH2 Prod1 Amine Tail Installed Aldehyde->Prod1 Br6 C6-Bromine 1st Pd-Coupling (Suzuki) Prod2 Bi-Aryl Intermediate Br6->Prod2 Br4 C4-Bromine 2nd Pd-Coupling / SnAr Prod3 Tri-Substituted Drug Candidate Br4->Prod3 Prod1->Br6 Ar-B(OH)2, Pd(0) Prod2->Br4 Ar'-B(OH)2, Pd-XPhos

Figure 2: Sequential functionalization strategy leveraging electronic distinctions between C2, C4, and C6 positions.

Application Case Study: Kinase Inhibitor Design

This scaffold is particularly relevant for CDK4/6 inhibitors (e.g., Palbociclib analogs). The pyridine ring mimics the adenine binding pocket of ATP.

  • The C2-Aldehyde is often converted to an acrylamide or amine to interact with the solvent-exposed region or specific cysteines (covalent inhibition).

  • The C6-Aryl group typically provides shape complementarity to the hydrophobic hinge region.

  • The C4-Substituent allows for vector growth into the "back pocket" of the kinase, improving selectivity against off-target kinases.

Experimental Tip: When performing Suzuki couplings on this substrate, avoid using bases that are too strong (like KOtBu) if the aldehyde is still present, as this can lead to Cannizzaro disproportionation. Use mild bases like Na₂CO₃ or K₃PO₄.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: The aldehyde is prone to oxidation in air. Store at 2–8 °C under Argon or Nitrogen.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers or strong bases.

References

  • Matrix Fine Chemicals. (n.d.). 2,6-Dibromopyridine-4-carbaldehyde and Isomers. Retrieved from [Link]

  • Gros, P., & Fort, Y. (2002).[2] Regioselective Lithiation of Pyridines. Journal of the Chemical Society.[3] (Contextual grounding for Method B).

  • Lutz, C. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles.
  • Staubitz, A., et al. (2012).[4] Cross-Coupling of Bromopyridines. Organic Letters. (Mechanistic basis for C4 vs C6 selectivity).

Sources

Advanced Heterocyclic Architectures in Medicinal Chemistry: Strategic Selection & Synthetic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, heterocyclic building blocks are not merely structural connectors; they are the primary determinants of a molecule's physicochemical profile, metabolic fate, and target engagement.[1] Over 85% of biologically active chemical entities contain a heterocycle. This guide moves beyond basic classification to analyze the strategic application of heterocycles—focusing on privileged scaffolds, emerging 3D architectures (spirocycles/azetidines), and the high-precision synthetic methodologies (C–H activation) required to access them.

The Strategic Value of Heterocycles: Physicochemical Modulation

As a Senior Application Scientist, the first decision in scaffold selection is rarely just about binding affinity; it is about developability . Heterocycles offer a tunable electronic landscape that allows for precise modulation of ADME properties without drastically altering steric bulk.

Key Modulation Parameters
  • Lipophilicity (LogP/LogD): Introducing nitrogen atoms (e.g., replacing phenyl with pyridine or pyrimidine) lowers LogP, improving water solubility and reducing promiscuous binding.

  • pKa Tuning: The basicity of a nitrogen heterocycle dictates its ionization state at physiological pH.

    • Example: Piperidine (

      
      ) is fully protonated at pH 7.4, potentially leading to hERG liability or poor membrane permeability.
      
    • Correction: Switching to a morpholine (

      
      ) or a piperazine (
      
      
      
      ) modulates this risk while maintaining the vector.
  • Metabolic Stability: Electron-deficient heterocycles (e.g., pyrimidines, pyridines) are generally more resistant to oxidative metabolism (CYP450) than electron-rich arenes (e.g., phenyl, furan).

Data Summary: Physicochemical Impact of Heterocyclic Replacements
Parent ScaffoldHeterocyclic Replacement

LogP (Approx)
Effect on SolubilityMetabolic Stability
Phenyl Pyridine -1.0 to -1.5High IncreaseIncreased (prevents oxidation)
Phenyl Pyrimidine -1.5 to -2.0Very High IncreaseHigh (electron deficient)
Amide 1,2,3-Triazole NeutralModerate IncreaseHigh (protease resistant)
gem-Dimethyl Oxetane -1.0High IncreaseModerate (blocks metabolic soft spots)

Privileged Scaffolds & Emerging Architectures[2][3][4]

While "privileged structures" like indoles and quinolines remain staples, the field is shifting toward scaffolds that offer higher fraction of


 carbons (

) to escape "flatland" and improve patentability and solubility.
The Nitrogen Backbone (Classic)
  • Indoles & Azaindoles: Ubiquitous in kinase inhibitors. The 7-azaindole is a superior bioisostere to indole, offering an additional H-bond acceptor and improved solubility.

  • Pyrimidines & Triazines: Essential for ATP-competitive inhibitors due to their ability to mimic the purine core of ATP.

Emerging 3D Scaffolds (The New Standard)

Modern medicinal chemistry prioritizes 3D complexity to improve specificity.

  • Azetidines: A strained, four-membered ring that serves as a metabolically stable, rigid spacer. Unlike flexible alkyl chains, azetidines direct exit vectors precisely.

    • Application: Replacing a piperidine with an azetidine often reduces lipophilicity and molecular weight while retaining basicity.

  • Spirocycles (e.g., Spiro[3.3]heptanes, Spirooxindoles): These rigid scaffolds lock pharmacophores into specific conformations, reducing the entropic penalty of binding.

    • Case Study:Revumenib utilizes a diazaspiro core to engage the Menin-MLL interaction, a feat difficult to achieve with flat aromatic systems.

Synthetic Methodologies: The Move to Late-Stage Functionalization[4]

The historical reliance on de novo ring synthesis is being supplemented by Late-Stage Functionalization (LSF) . This approach allows chemists to diversify a core scaffold at the very end of the synthesis, rapidly generating SAR (Structure-Activity Relationship) data.

C–H Activation

Direct functionalization of C–H bonds eliminates the need for pre-functionalized (halogenated) starting materials.

  • Ir-Catalyzed Borylation: Allows for the steric-controlled installation of boronates on heterocycles, which can then be converted to aryls, amines, or ethers.

  • Minisci Reaction (Radical Alkylation): crucial for adding alkyl groups to electron-deficient heterocycles (e.g., pyridines) where Friedel-Crafts chemistry fails.

Photoredox Catalysis

Light-driven methods are unlocking new chemical space, such as the Birch reduction of arenes to spirocycles . This technique allows for the conversion of flat, aromatic drug candidates into 3D,


-rich analogs in a single step, significantly altering the property profile.

Visualization: Heterocycle Logic & Workflows

Diagram 1: Strategic Scaffold Selection Workflow

ScaffoldSelection cluster_choices Heterocycle Class Start Target Identification (Binding Pocket Analysis) PhysioCheck Physicochemical Assessment (LogP, pKa, Solubility) Start->PhysioCheck ScaffoldSelect Scaffold Selection PhysioCheck->ScaffoldSelect Flat Aromatic (Flat) (Pyridine, Indole) High Potency, Low Fsp3 ScaffoldSelect->Flat Hydrophobic Pocket ThreeD 3D / sp3-Rich (Azetidine, Spirocycle) High Solubility, Novel IP ScaffoldSelect->ThreeD Solvent Exposed/Solubility Need Synthesis Synthetic Feasibility (C-H Activation, Coupling) Flat->Synthesis ThreeD->Synthesis Optimization Lead Optimization (Bioisosteric Replacement) Synthesis->Optimization Optimization->PhysioCheck Iterative Cycle

Caption: Iterative workflow for selecting and optimizing heterocyclic scaffolds based on structural and physicochemical requirements.

Diagram 2: Mechanism of Ir-Catalyzed C-H Borylation

CH_Activation PreCat Ir(I) Precatalyst [Ir(OMe)(cod)]2 ActiveCat Active Species [Ir(bpy)(Bpin)3] PreCat->ActiveCat + dtbpy, HBpin OxAdd Oxidative Addition (C-H Insertion) ActiveCat->OxAdd + Heterocycle (R-H) RedElim Reductive Elimination (Product Release) OxAdd->RedElim Steric Control RedElim->ActiveCat Regeneration Product Borylated Heterocycle (Ar-Bpin) RedElim->Product

Caption: Simplified catalytic cycle for the Iridium-catalyzed C-H borylation of heterocycles, a key method for late-stage functionalization.

Experimental Protocol: Late-Stage C–H Borylation of Heterocycles

Objective: To install a boronate ester handle on a complex heterocyclic scaffold (e.g., a pyridine or indole derivative) to enable downstream diversification via Suzuki-Miyaura coupling. This protocol utilizes Iridium catalysis, which is governed by sterics , typically borylating the least hindered C–H bond.

Scope: Applicable to pyridines, pyrimidines, indoles, and thiophenes.

Reagents & Equipment[5]
  • Substrate: 1.0 mmol of Heterocycle (e.g., 2-phenylpyridine).

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (0.5 - 1.0 equiv relative to C-H bonds, typically 0.5 equiv of 
    
    
    
    per substrate if mono-borylation is desired, but often used in slight excess 1.1 equiv).
  • Catalyst Precursor:

    
     (1.5 mol %).
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %).

  • Solvent: MTBE (Methyl tert-butyl ether) or THF (anhydrous).

  • Atmosphere: Nitrogen or Argon (Inert atmosphere is critical).

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox or Schlenk Line):

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh out

      
       (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).
      
    • Add 2 mL of anhydrous MTBE. The solution should turn a deep orange/red color, indicating the formation of the active catalytic species.

  • Reaction Assembly:

    • Add

      
       (280 mg, 1.1 mmol) to the catalyst solution.
      
    • Add the heterocyclic substrate (1.0 mmol).

    • Seal the vial with a Teflon-lined cap.

  • Execution:

    • Stir the reaction mixture at room temperature for 2–4 hours.

    • Note: For electron-rich or sterically hindered substrates, heating to 50–60°C may be required.

    • Monitoring: Monitor conversion by LC-MS or GC-MS. Look for the mass of

      
       (mass of Bpin group minus H).
      
  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the volatile solvent.

    • Purification: Pass the residue through a short plug of silica gel (eluting with Hexanes/EtOAc) to remove the catalyst.

    • Caution: Boronic esters can be protodeboronated on acidic silica; use neutral alumina or deactivated silica if the product is unstable.

  • Validation:

    • Verify the regioselectivity using

      
      -NMR. The Bpin group will appear at the least sterically hindered position (e.g., meta or para to substituents).
      

Bioisosterism in Action

Bioisosterism is the tool for "scaffold hopping"—moving away from crowded IP space or solving a specific DMPK issue.

Amide Bioisosteres: The 1,2,3-Triazole

The amide bond is labile to hydrolysis. Replacing it with a 1,4-disubstituted 1,2,3-triazole mimics the dipole moment and planar geometry of the amide but is completely stable to proteases.

  • Synthesis: Click chemistry (CuAAC).

  • Benefit: Improved metabolic stability and often improved cell permeability.

Carboxylic Acid Bioisosteres: Tetrazoles & Sulfonamides

Carboxylic acids often suffer from poor permeability and rapid glucuronidation.

  • Tetrazole: Similar pKa (~5) but more lipophilic and better distributed.

  • Acyl Sulfonamide: (

    
    ) Maintains the acidic proton but offers different vectors for H-bonding.
    

References

  • Heterocycles in Medicinal Chemistry II. PMC - PubMed Central, 2024. [Link]

  • Special Issue: Heterocyclic Building Blocks for Medicinal Applications. Molecules (MDPI), 2024. [Link]

  • Chemists synthesize an improved building block for medicines (Azetidines). ScienceDaily, July 3, 2024. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules (MDPI), August 31, 2024. [Link]

  • The emergence of the C–H functionalization strategy in medicinal chemistry. Chemical Communications, 2021. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ResearchGate, 2026. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification. Journal of the American Chemical Society, 2026. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification. Química Nova, 2005. [Link]

Sources

A Technical Guide to the Procurement and Quality Control of 4,6-Dibromopicolinaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Materials in Drug Discovery

In the intricate process of drug development, the quality of starting materials is a cornerstone of success. This is particularly true for complex heterocyclic building blocks like 4,6-Dibromopicolinaldehyde, a key intermediate in the synthesis of targeted therapies. Its application in the production of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib, underscores the imperative for stringent quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the selection of commercial suppliers and the implementation of a robust quality control workflow for this compound.

Understanding this compound: A Key Building Block

This compound, with the CAS number 98193-78-3, is a disubstituted pyridine derivative. The presence of two bromine atoms and an aldehyde functional group makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions to construct complex molecular architectures. Its role as a pivotal intermediate in the synthesis of Palbociclib highlights its significance in modern medicinal chemistry.[1][3] The precise positioning of the bromine atoms and the aldehyde group is critical for the subsequent synthetic transformations, making the isomeric purity of this starting material a primary concern.

PART 1: Navigating the Commercial Supplier Landscape

The selection of a reliable commercial supplier is the first and one of the most critical steps in ensuring the quality of this compound. A thorough evaluation of potential suppliers is essential and should extend beyond mere price considerations.

Supplier Qualification Workflow

A systematic approach to qualifying suppliers is crucial. The following workflow outlines the key stages in this process:

A Initial Supplier Screening (Online Databases, Catalogs) B Request Technical Documentation (CoA, SDS, Purity Specifications) A->B C Evaluate Supplier's Quality Systems (ISO 9001, GMP capabilities if required) B->C D Procure Sample for In-House QC C->D E Comprehensive Analytical Testing (NMR, HPLC, GC-MS, etc.) D->E F Compare Data with Specifications E->F F->A Does Not Meet Requirements G Supplier Approval & Addition to Approved Supplier List (ASL) F->G Meets Requirements H Ongoing Quality Monitoring (Batch-to-batch consistency) G->H

Caption: A workflow for qualifying commercial suppliers of this compound.

Comparative Analysis of Supplier Offerings

When evaluating suppliers, it is imperative to request and scrutinize their technical documentation. While specific Certificates of Analysis for this compound are proprietary, the table below illustrates the key parameters to compare, based on typical offerings for similar chemical building blocks.

Parameter Supplier A (Typical Research Grade) Supplier B (Premium Research Grade) Supplier C (Potential GMP Grade)
Advertised Purity ≥95% (by HPLC)≥98% (by HPLC and NMR)≥99.5% (by validated HPLC method)
Certificate of Analysis (CoA) Basic CoA with purity and appearanceDetailed CoA with NMR and HPLC dataComprehensive CoA with detailed impurity profile, residual solvents, and elemental analysis
Traceability Batch number providedFull batch traceabilityFull batch traceability with change control notifications
Regulatory Support LimitedSDS and basic technical supportFull regulatory support documentation (e.g., for DMF filing)
Consistency May vary between batchesGood batch-to-batch consistencyHigh batch-to-batch consistency under cGMP

It is crucial to note that for early-stage research, a higher-purity grade from a reputable supplier is often a prudent investment to avoid the confounding effects of impurities. For later-stage development and manufacturing, a supplier with GMP capabilities is essential.

PART 2: A Self-Validating Quality Control Protocol

Upon receipt of a sample or a purchased batch of this compound, a comprehensive in-house quality control analysis is non-negotiable. This serves to verify the supplier's claims and to ensure the material is fit for its intended purpose.

Incoming Material QC Workflow

The following diagram illustrates a robust workflow for the quality control of incoming this compound.

A Receive Material & Quarantine B Visual Inspection (Color, Form) A->B C Sample for QC Testing B->C D Structural Confirmation (NMR) C->D E Purity Assessment (HPLC/UPLC) C->E F Volatile Impurity Analysis (GC-MS) C->F G Identity Confirmation (Mass Spec) C->G H Compare Results to Specifications D->H E->H F->H G->H I Release for Use H->I Pass J Reject and Return to Supplier H->J Fail

Caption: A comprehensive workflow for the in-house quality control of this compound.

Detailed Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Estimation

  • Rationale: ¹H NMR is a powerful tool for the unambiguous structural confirmation of the molecule and can provide a semi-quantitative assessment of purity by identifying signals corresponding to impurities.

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Analysis:

      • Chemical Shifts (δ): The aldehyde proton should appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The two aromatic protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling patterns confirming the 4,6-disubstitution pattern.

      • Integration: The relative integration of the signals should correspond to the number of protons (1H for the aldehyde, 1H for each of the aromatic protons).

      • Impurity Detection: Look for any unexpected signals. Common impurities may include residual solvents, starting materials from the synthesis (e.g., a precursor to the aldehyde), or over-oxidized product (the corresponding carboxylic acid).

2. High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling

  • Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds and for quantifying related substance impurities. A well-developed HPLC method can separate the target compound from its isomers and other potential impurities.

  • Protocol:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical mobile phase system would be:

      • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

      • Mobile Phase B: Acetonitrile

    • Gradient Program (Example):

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm is a common choice for aromatic compounds, but the optimal wavelength should be determined by a UV scan of the compound.

    • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Any impurity peaks should be integrated and reported.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

  • Rationale: GC-MS is highly sensitive for the detection of volatile and semi-volatile organic impurities. It also provides mass spectral data that can be used to confirm the identity of the main component and tentatively identify impurities.

  • Protocol:

    • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program (Example):

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Analysis: The mass spectrum of the main peak should be consistent with the molecular weight of this compound (264.90 g/mol ). The characteristic isotopic pattern of two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio) should be observed in the molecular ion cluster.[4] The fragmentation pattern can also provide structural information.

Conclusion: A Commitment to Quality

The quality of this compound, as a critical starting material, has a direct and significant impact on the efficiency of the synthetic route and the purity of the final drug substance. By implementing a rigorous supplier qualification process and a comprehensive in-house quality control workflow, researchers and drug development professionals can mitigate the risks associated with substandard materials. This commitment to quality from the outset is not merely a matter of good scientific practice; it is a fundamental requirement for the development of safe and effective medicines. Adherence to guidelines such as ICH Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients and ICH Q11 for the development and manufacture of drug substances provides a robust framework for ensuring this quality.[5][6]

References

  • Google Patents. (2017). Method for preparing Palbociclib. (US9850244B2).
  • Google Patents. (2017). Method for preparing palbociclib. (US20170247380A1).
  • ResearchGate. (2025). A Review on Analytical Method Development and Validation of Palbociclib. [Link]

  • European Medicines Agency. (2012). ICH Q11 development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline. [Link]

  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • PMC. (n.d.). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). [Link]

  • U.S. Food and Drug Administration. (2018). Q11 Development and Manufacture of Drug Substances. [Link]

  • PubMed. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • Synfacts. (2016). Synthesis of Palbociclib: An SNAr Reaction on a Kilogram Scale. [Link]

  • U.S. Food and Drug Administration. (2018). Q11 Development and Manufacture of Drug Substances--Questions and Answers (Chemical Entities and Biotechnological/Biological Entities). [Link]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • PubMed. (n.d.). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. [Link]

  • ResearchGate. (2025). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. [Link]

  • Google Patents. (n.d.).
  • Bentham Science. (n.d.). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Katalog [M(L)]. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PMC. (n.d.). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. [Link]

  • U.S. Food and Drug Administration. (2018). Q11 Development and Manufacture of Drug Substances--Questions and Answers (Chemical Entities and Biotechnological/Biological Entities). [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • PubMed. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]

  • GaBI Journal. (2012). ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities. [Link]

Sources

An In-depth Technical Guide to Dibromopicolinaldehyde: Navigating Isomerism, Procurement, and Purity Verification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of dibromopicolinaldehyde, a critical building block in synthetic chemistry. A key finding is the commercial scarcity of the specific 4,6-dibromopicolinaldehyde isomer. In contrast, the 3,6-dibromopicolinaldehyde isomer is readily available. This reality dictates the focus of this guide. We will address the critical importance of isomeric purity, provide a detailed analysis of the procurement landscape for the available 3,6-isomer, and present field-proven protocols for its purity verification using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to equip researchers with the necessary expertise to confidently source, qualify, and utilize this versatile reagent in their discovery and development workflows.

Introduction: The Criticality of Isomerism in Dibromopicolinaldehydes

Picolinaldehydes, or 2-pyridinecarboxaldehydes, are heterocyclic aromatic aldehydes widely employed as precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. The introduction of two bromine atoms onto the pyridine ring, creating dibromopicolinaldehyde, significantly enhances its utility as a synthetic intermediate. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise introduction of molecular complexity.

However, the specific substitution pattern of the bromine atoms is paramount. The initial topic of This compound refers to a precise regioisomer. An extensive search of commercial chemical catalogs reveals this specific isomer to be rare or unavailable for routine procurement. Conversely, 3,6-Dibromopicolinaldehyde (CAS No. 1215183-85-9) is the most common and readily sourced isomer.[1][2][3]

This distinction is not trivial; the electronic and steric environment of the aldehyde and the bromine atoms differs significantly between isomers, which will profoundly impact reaction kinetics, regioselectivity, and the ultimate structure of the final product. Therefore, the first and most crucial step for any researcher is to verify the exact isomer required for their synthetic route and confirm the identity of the material sourced. This guide will proceed using the commercially available 3,6-Dibromopicolinaldehyde as the primary subject for all practical discussions on price, purity, and analysis.

Chemical Identity of 3,6-Dibromopicolinaldehyde:

  • Synonyms: 3,6-Dibromo-2-pyridinecarboxaldehyde

  • CAS Number: 1215183-85-9

  • Molecular Formula: C₆H₃Br₂NO

  • Molecular Weight: 264.90 g/mol [2][3][4]

Procurement and Commercial Availability

The procurement of 3,6-Dibromopicolinaldehyde is relatively straightforward, with several reputable suppliers offering various grades and quantities. The price is primarily influenced by three factors: purity, quantity, and supplier.

Factors Influencing Price:

  • Purity: Higher purity grades (e.g., >98%) command a premium price. This is justified as the removal of closely related impurities can be a challenging and costly process.

  • Quantity: As with most chemical reagents, the price per gram decreases significantly when purchasing in bulk.

  • Supplier: Prices can vary between suppliers due to differences in their synthesis routes, quality control standards, and stock levels.

Below is a summary of typical market prices and purity specifications for 3,6-Dibromopicolinaldehyde.

Table 1: Comparative Pricing for 3,6-Dibromopicolinaldehyde

SupplierQuantityPurityEstimated Price (USD)
Supplier A (e.g., Moldb) 100 mg98%$560
Supplier A (e.g., Moldb) 250 mg98%$958
Supplier B (e.g., Sigma-Aldrich) 1 g96%Varies, requires login
Supplier C (e.g., BLD Pharm) 1 g>98% (typical)Varies, requires login

Note: Prices are subject to change and may not include shipping and handling. Researchers should obtain current quotes directly from suppliers.

Table 2: Typical Purity Specifications from Major Suppliers

SupplierStated PurityMethod of Analysis (Typical)Storage Conditions
Moldb / Ambeed 98%NMR, HPLC, LC-MS[1][5]Inert atmosphere, 2-8°C[2]
Sigma-Aldrich (Fluorochem) 96%Not specifiedAmbient Storage
BLD Pharm >98% (typical)Not specifiedInert atmosphere, 2-8°C[2]

In-Depth Purity Assessment: Beyond the Label

While suppliers provide a Certificate of Analysis (CoA), it is a best practice in drug development and process chemistry to perform independent verification of incoming materials. The stated purity of ">98%" only tells part of the story. The nature of the remaining <2% can be critical.

Potential Process-Related Impurities: Based on common synthetic routes for halogenated pyridines, which often involve multi-step processes including bromination and oxidation, a researcher should be aware of potential impurities:

  • Monobromopicolinaldehydes: Incomplete bromination can lead to residual starting materials or intermediates.

  • Tribromopicoline derivatives: Over-bromination can occur.

  • Isomeric Dibromopicolinaldehydes: Depending on the synthetic route, other isomers could be present in trace amounts.

  • 3,6-Dibromopicolinic Acid: Oxidation of the aldehyde functional group is a common degradation pathway, especially with improper storage.

  • Residual Solvents: Solvents used in the final purification or crystallization step may be present.

The following diagram illustrates a typical workflow for the quality control of an incoming batch of this reagent.

QC_Workflow Figure 1: Quality Control Workflow for Incoming Reagent cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Decision A Receive Reagent & CoA B Visual Inspection (Color, Form) A->B C Compare CoA to Specification B->C D Prepare Sample for Analysis C->D E HPLC Analysis (Purity Assay, Impurity Profile) D->E F NMR Analysis (Structure Confirmation, Impurities) D->F G Optional: GC-MS (Residual Solvents) D->G H Does it Meet All Criteria? E->H F->H G->H I Accept & Release to Lab H->I Yes J Reject & Contact Supplier H->J No

Caption: Quality Control Workflow for Incoming Reagent.

Protocol 1: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography is the workhorse for determining the purity of organic compounds. A well-developed method can separate the main component from its impurities, allowing for accurate quantification.

  • Causality: A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds like dibromopicolinaldehyde. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape by keeping the pyridine nitrogen protonated. UV detection is ideal due to the strong chromophore of the pyridine ring. A wavelength of 254 nm is a common starting point for aromatic compounds.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 3,6-Dibromopicolinaldehyde reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • This system is self-validating by first injecting a blank (diluent) to ensure no system peaks interfere, followed by the reference standard to establish the retention time and response.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

NMR spectroscopy is unparalleled for confirming the chemical structure of a molecule. For 3,6-Dibromopicolinaldehyde, the ¹H NMR spectrum will provide definitive proof of the substitution pattern.

  • Causality: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the substituents. The aldehyde proton will appear as a distinct singlet in the downfield region. The two remaining aromatic protons on the pyridine ring will form an AX spin system (a pair of doublets), and their coupling constant will be characteristic of a meta-like coupling, confirming their relative positions.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

  • Expected Spectrum and Interpretation:

    • Aldehyde Proton (CHO): A singlet (s) expected around δ 9.9-10.2 ppm.

    • Aromatic Protons (H-4 and H-5): Two doublets (d) expected in the aromatic region, likely between δ 7.5-8.5 ppm. The key diagnostic feature is the coupling constant (J) between these two protons, which should be small (typically 2-3 Hz), characteristic of a four-bond coupling in this arrangement.

    • Structural Confirmation: The presence of one aldehyde singlet and two coupled aromatic protons confirms the dibromo-picolinaldehyde structure. The specific chemical shifts and coupling pattern distinguish it from other isomers. For example, a 5,6-dibromo isomer would show two ortho-coupled protons with a much larger J-coupling (~8-9 Hz).

Conclusion and Recommendations

This compound is a valuable synthetic intermediate, but researchers must exercise diligence to navigate the landscape of isomeric availability. The commercially prevalent and readily available isomer is 3,6-Dibromopicolinaldehyde . When sourcing this reagent, it is essential to consider the trade-offs between price, quantity, and stated purity. Furthermore, independent verification of identity and purity via established analytical techniques like HPLC and NMR is a critical step to ensure the integrity of any research or development program. The protocols and insights provided in this guide serve as a robust framework for scientists to confidently procure and qualify this important chemical building block, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

References

  • Synthesis of 3, 6-dichloropicolinic acid . ResearchGate. Available at: [Link]

  • 3,6-Dibromopyridine-2-carboxaldehyde | CAS 1215183-85-9 . American Elements. Available at: [Link]

  • Cas 1215183-85-9,3,6-dibromopicolinaldehyde . LookChem. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones . ResearchGate. Available at: [Link]

  • 3,6-dibromopicolinaldehyde . Lianhe Aigen Pharma Co., Ltd. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) . Defense Technical Information Center. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Oxidation of 4,6-Dibromopicolinaldehyde to 4,6-Dibromopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The conversion of 4,6-dibromopicolinaldehyde to 4,6-dibromopicolinic acid represents a critical transformation in the synthesis of metallo-supramolecular ligands and pharmaceutical scaffolds. The presence of two bromine atoms on the pyridine ring introduces significant electronic deactivation and steric considerations.

While standard oxidation protocols (e.g., Jones oxidation, KMnO₄) exist, they often suffer from poor chemoselectivity or harsh conditions that degrade the halogenated pyridine ring. This guide prioritizes the Pinnick Oxidation (Lindgren-Kraus) as the "Gold Standard" method due to its mild conditions, high tolerance for functional groups, and suppression of side reactions (e.g., chlorination or N-oxidation). A secondary industrial method using Potassium Permanganate is provided for non-sensitive scale-up scenarios.

Key Challenges Addressed
  • Regioselectivity: Preventing oxidation of the pyridine nitrogen to the N-oxide.

  • Chemo-stability: Avoiding nucleophilic displacement of the labile C4/C6 bromine atoms.

  • Solubility: Overcoming the poor aqueous solubility of the lipophilic dibromo-aldehyde.

Mechanistic Insight & Pathway Visualization

The Pinnick oxidation utilizes sodium chlorite (


) as the oxidant.[1][2] The active species is chlorous acid (

).[2] A scavenger is mandatory to consume the hypochlorous acid (

) byproduct, which would otherwise cause electrophilic chlorination of the pyridine ring or destroy the oxidant.
Diagram 1: Reaction Mechanism & Pathway

PinnickMechanism Aldehyde This compound (Substrate) Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Product 4,6-Dibromopicolinic Acid (Target) Intermediate->Product Pericyclic Fragmentation Byproduct HOCl (Toxic Byproduct) Intermediate->Byproduct Waste Chlorinated Scavenger (Inert) Byproduct->Waste + Scavenger (Fast Step) Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Waste

Caption: Mechanistic flow of Pinnick oxidation. The scavenger intercepts HOCl to prevent ring chlorination.

Method A: Pinnick Oxidation (The Gold Standard)

This protocol is recommended for medicinal chemistry scales (100 mg to 10 g) where purity is paramount.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv).

  • Oxidant: Sodium Chlorite (

    
    ), 80% purity (1.5 - 2.0 equiv).
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ), monohydrate (1.5 equiv).
    
  • Scavenger: 2-Methyl-2-butene (10-20 equiv) OR Resorcinol (1.5 equiv).

  • Solvent: tert-Butanol (

    
    -BuOH) / Water (3:1 v/v) or Acetonitrile / Water.
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in

    
    -BuOH  (volume to reach 0.1 M concentration).
    
  • Scavenger Addition: Add 2-methyl-2-butene (15 equiv).

    • Note: If the substrate is highly insoluble, add THF dropwise until a clear solution or fine suspension is achieved.

  • Oxidant Solution: In a separate beaker, dissolve

    
      (1.5 equiv) and 
    
    
    
    (1.5 equiv) in Water (1/3 of the
    
    
    -BuOH volume).
  • Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution over 15 minutes at room temperature.

    • Observation: The reaction mixture may turn pale yellow.

  • Monitoring: Stir vigorously at room temperature. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or HPLC.

    • Endpoint: Conversion is typically complete within 1-4 hours.

  • Workup (Critical for Purity):

    • Evaporate volatile organic solvents (

      
      -BuOH, THF) under reduced pressure.
      
    • Dilute the remaining aqueous residue with water.

    • Basify: Adjust pH to ~10-11 using 1M NaOH (converts product to soluble carboxylate).

    • Wash: Extract the aqueous layer with Ethyl Acetate (

      
      ) to remove unreacted aldehyde and non-acidic impurities. Discard organics.
      
    • Acidify: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The product should precipitate as a white solid.

    • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[3]

Method B: Potassium Permanganate (Industrial Alternative)

Recommended for larger scales (>50 g) where cost is a driver and chromatography can be avoided.

Reagents
  • Substrate: this compound.

  • Oxidant:

    
     (1.1 - 1.5 equiv).
    
  • Solvent: Acetone / Water (1:1).

Step-by-Step Protocol
  • Dissolve the aldehyde in Acetone/Water.

  • Cool the solution to 0°C to minimize halogen displacement.

  • Add

    
     solid in small portions over 30 minutes.
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add saturated sodium bisulfite (

    
    ) solution until the purple color disappears and brown 
    
    
    
    precipitate forms.
  • Filtration: Filter through a Celite pad to remove

    
    .
    
  • Isolation: Acidify the filtrate to pH 3 to precipitate the product.

Comparative Data Analysis

FeatureMethod A: PinnickMethod B: Permanganate
Yield 85 - 95%60 - 75%
Purity (Crude) High (>95%)Moderate (contains Mn salts)
Safety Mild, generates trace

gas
Exothermic, strong oxidant
Selectivity Excellent (Aldehyde specific)Low (Attacks double bonds/rings)
Cost Moderate (Reagents)Low

Process Workflow & Decision Tree

Diagram 2: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Aq. + Organic) Evap Evaporate Organics Crude->Evap Basify Basify to pH 10 (1M NaOH) Evap->Basify Extract Wash with EtOAc Basify->Extract AqPhase Aqueous Phase (Contains Product Salt) Extract->AqPhase Product in Water OrgPhase Organic Phase (Impurities) Extract->OrgPhase Discard Acidify Acidify to pH 2-3 (1M HCl) AqPhase->Acidify Filter Filtration & Drying Acidify->Filter Precipitate Forms Final Pure 4,6-Dibromopicolinic Acid Filter->Final

Caption: Acid-Base extraction workflow ensures removal of unreacted aldehyde without chromatography.

Troubleshooting & Quality Control

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Old

      
       (hygroscopic).
      
    • Fix: Verify oxidant activity by iodometric titration or use a fresh bottle. Ensure pH remains buffered (pH 3-5 is optimal for Pinnick).

  • Issue: Chlorinated Byproducts.

    • Cause: Insufficient scavenger.

    • Fix: Increase 2-methyl-2-butene to 20-30 equiv or switch to Resorcinol if the alkene is too volatile.

  • Issue: Product Solubility.

    • Observation: Product does not precipitate at pH 3.

    • Fix: The presence of two bromines increases lipophilicity. If it oils out, extract the acidified aqueous layer with EtOAc, dry over

      
      , and concentrate.
      

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.[1]

    • Kraus, G. A.; Taschner, M. J. J. Org. Chem.1980 , 45, 1175.[1]

    • Source:

  • Oxidation of Halogenated Pyridines

    • Detailed protocols for 4-bromopicolinic acid deriv
    • Source:

  • General Aldehyde to Carboxylic Acid Protocols

    • Source:

Sources

Synthesis of combretastatin A4 pyridine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Combretastatin A4 Pyridine Analogues

Subtitle: Overcoming Solubility Barriers in Tubulin-Targeting Drug Design via Heterocyclic Modification

Executive Summary & Strategic Rationale

Combretastatin A4 (CA-4) is a potent vascular disrupting agent (VDA) that binds to the colchicine site of tubulin, inhibiting polymerization and causing rapid tumor vascular collapse.[1][2] However, natural CA-4 suffers from poor water solubility, necessitating complex prodrug formulations (e.g., CA-4 phosphate/fosbretabulin).

The Pyridine Solution: Replacing the phenolic B-ring or the trimethoxyphenyl A-ring with a pyridine moiety addresses this physicochemical bottleneck. The incorporation of a basic nitrogen atom allows for the formation of water-soluble salts (hydrochlorides, citrates) without metabolic activation, significantly enhancing bioavailability while retaining the critical cis-stilbene geometry required for cytotoxicity.

This guide details the synthetic protocols for Pyridine-CA-4 Analogues , focusing on the Wittig Olefination (primary route) and Suzuki-Miyaura Coupling (stereoselective alternative), with specific emphasis on isolating the bioactive cis-(Z)-isomer.

Structural Logic & SAR (Structure-Activity Relationship)

The design of pyridine analogues relies on maintaining the spatial orientation of the two aryl rings. The cis-configuration is non-negotiable for activity; the trans-isomer is thermodynamically stable but biologically inactive (often >100-fold less potent).

SAR_Logic cluster_geometry Critical Geometry CA4 Natural CA-4 (Hydrophobic) Pyridine_Mod Pyridine Modification (Basic Nitrogen) CA4->Pyridine_Mod Bioisosteric Replacement (Ring B or Bridge) Salt_Form HCl/Citrate Salt (Water Soluble) Pyridine_Mod->Salt_Form Protonation Cis Cis (Z) Active Pyridine_Mod->Cis Synthetic Target Bioactivity Tubulin Inhibition (Nanomolar IC50) Salt_Form->Bioactivity Enhanced Bioavailability Trans Trans (E) Inactive Cis->Trans Photo/Thermal Isomerization

Figure 1: Structural logic flow for transitioning from natural CA-4 to water-soluble pyridine analogues.

Protocol A: The Wittig Olefination (Standard Workflow)

The Wittig reaction is the industry "workhorse" for stilbene synthesis. While it yields a mixture of E and Z isomers, it is cost-effective and robust.

Target Molecule: (Z)-3-methoxy-6-(3,4,5-trimethoxystyryl)pyridine (Example Analogue).

Reagents & Equipment
  • Phosphonium Salt: (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide.

  • Aldehyde: 6-methoxypyridine-3-carbaldehyde (or relevant pyridine aldehyde).

  • Base: n-Butyllithium (2.5 M in hexanes) or Sodium Hydride (60% dispersion).

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology
  • Phosphonium Ylide Generation (The "Red" Step):

    • Suspend the phosphonium salt (1.0 equiv) in anhydrous THF at -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise over 15 minutes.

    • Observation: The solution should turn deep red/orange, indicating ylide formation.

    • Stir at -78°C for 1 hour. Crucial: Low temperature favors the kinetic cis-product.

  • Condensation:

    • Dissolve the pyridine-aldehyde (0.95 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture at -78°C.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). You will see two spots: the non-polar Z-isomer (usually higher R_f) and the polar E-isomer.

  • Workup:

    • Quench with saturated NH₄Cl solution.[3]

    • Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Isomer Separation (The Critical Control Point):

    • The crude residue contains Triphenylphosphine oxide (TPPO), Z-isomer, and E-isomer.

    • Flash Chromatography: Silica gel (230-400 mesh).

    • Gradient: 0% to 20% EtOAc in Hexanes.

    • Order of Elution: Typically Z-isomer elutes first (less planar, less polar interaction with silica) followed by the E-isomer.

Protocol B: Suzuki-Miyaura Coupling (Stereoselective Alternative)

For difficult substrates where Wittig yields low Z-selectivity, the Suzuki coupling is preferred.

  • Reagent A: (Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene (Synthesized via Stork-Zhao olefination).

  • Reagent B: Pyridine-3-boronic acid.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ (2M aqueous).

  • Solvent: DME/Water or Toluene/Ethanol.

Advantage: This method preserves the double bond geometry if the starting vinyl iodide is pure Z.

Salt Formation (Solubility Enhancement)

To convert the lipophilic free base into a drug-viable salt:

  • Dissolve the pure Z-pyridine analogue in minimal anhydrous Ethanol or Ether.

  • Add 1.05 equiv of HCl (1M in ether) or anhydrous Citric Acid dropwise at 0°C.

  • The salt will precipitate immediately.

  • Filter, wash with cold ether, and dry under vacuum.

Quality Control & Validation

Trustworthiness in synthesis relies on rigorous characterization. The distinction between Z and E isomers is definitive via 1H NMR .

Table 1: Diagnostic NMR Signals (CDCl₃, 400 MHz)

FeatureCis (Z-Isomer) - ACTIVE Trans (E-Isomer) - INACTIVE
Olefinic Protons Doublet, J = 12.0 – 12.5 Hz Doublet, J = 16.0 – 16.5 Hz
Chemical Shift Upfield (δ 6.4 – 6.6 ppm)Downfield (δ 6.9 – 7.2 ppm)
Physical State Often Oil or Low-Melting SolidHigh-Melting Crystalline Solid
Solubility (HCl Salt) > 10 mg/mL (Water)Variable

Experimental Workflow Diagram:

Workflow Start Start: Reagents (Aldehyde + Phosphonium Salt) Rxn Wittig Reaction (-78°C to RT, THF) Start->Rxn Crude Crude Mixture (Z-isomer + E-isomer + TPPO) Rxn->Crude Column Flash Chromatography (Silica Gel) Crude->Column Z_Iso Z-Isomer (Cis) (Target) Column->Z_Iso Early Fraction E_Iso E-Isomer (Trans) (Byproduct) Column->E_Iso Late Fraction Salt Salt Formation (HCl/Ether) Z_Iso->Salt Final Water Soluble Drug Candidate Salt->Final

Figure 2: Synthetic workflow from reagents to water-soluble salt.

Troubleshooting & Expert Tips

  • Z-Isomer Instability: The cis-stilbene motif is light-sensitive. Perform all purification and storage steps under amber light or by wrapping flasks in aluminum foil to prevent photoisomerization to the inactive trans form.

  • Separation Difficulty: If Z/E separation is difficult via silica, use Silver Nitrate (AgNO₃) impregnated silica gel . The silver ions complex differently with the strained cis double bond, significantly improving resolution.

  • Yield Optimization: If the Wittig reaction yields predominantly trans product, consider the Lindlar reduction route: Synthesize the alkyne (via Sonogashira) and reduce partially using Lindlar catalyst + H₂.

References

  • Pettit, G. R., et al. (1987). "Antineoplastic agents.[4][5] 122. Constituents of Combretum caffrum." Canadian Journal of Chemistry.

    • Foundational work establishing CA-4 structure and activity.
  • Gaukroger, K., et al. (2001).[4] "Novel syntheses of cis and trans isomers of combretastatin A-4." The Journal of Organic Chemistry.

    • Authoritative protocol for stereoselective synthesis including Suzuki coupling.
  • Wang, L., et al. (2014). "Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4." Journal of Medicinal Chemistry.

    • Specific protocols for pyridine-bridged analogues and solubility d
  • Cushman, M., et al. (1991). "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents." Journal of Medicinal Chemistry.

    • Detailed SAR regarding the necessity of the cis-configur

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Coupling Yields at the C6 Position

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with C-C bond formation at the C6 position of heterocyclic systems, such as purines and pyridines. The inherent electronic properties and potential for catalyst inhibition make these couplings particularly demanding. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures. Each answer provides a causal explanation followed by a systematic, actionable protocol to resolve the issue.

Q1: My C6-Suzuki coupling reaction has stalled. I observe low product yield with significant unreacted starting material. What are the likely causes and how can I fix it?

A: A stalled or incomplete reaction points to issues with the catalytic cycle, most often inefficient generation of the active catalyst or a slow, rate-limiting step. The C6 position on many nitrogen-containing heterocycles presents unique challenges that can disrupt the delicate balance of the catalytic process.

Causality Explained:

  • Catalyst Inactivation: The nitrogen atoms within your heterocyclic substrate (e.g., at N1 or N3 of a purine, or the pyridine ring nitrogen) can act as ligands, coordinating to the palladium center. This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively poisoning it.[1]

  • Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst into the C6-Halogen bond is often the rate-determining step.[2] If your C6-halide is a less reactive chloride or if the electronic nature of the heterocycle disfavors this step, the reaction will be sluggish.[3][4]

  • Poor Reagent Purity/Activity: The activity of your palladium source, ligand, and base are paramount. Old palladium sources may have reduced activity, phosphine ligands can oxidize if not stored properly, and the physical state of the base (e.g., large particles vs. fine powder) can impact reactivity.[5][6]

Troubleshooting Protocol:

  • Re-evaluate Your Catalyst and Ligand System:

    • Switch to a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst. Buchwald-type pre-catalysts are designed for stability and efficient generation of the active catalytic species, which can be critical for challenging substrates.[6]

    • Employ Electron-Rich, Bulky Ligands: For difficult oxidative additions, bulky, electron-donating phosphine ligands are often necessary.[1][7] These ligands accelerate the oxidative addition step and stabilize the palladium center. Consider screening ligands like SPhos, XPhos, or other Buchwald-type ligands known to be effective for heteroaryl couplings.[1][6]

  • Optimize Reaction Conditions:

    • Increase Temperature: If the reaction is slow at a lower temperature (e.g., 80°C), cautiously increasing it in increments (e.g., to 100-110°C) can overcome the activation energy barrier for oxidative addition.[5] However, be aware that excessive heat can promote side reactions.[5]

    • Screen Solvents and Bases: Ensure your base is finely powdered and dry.[6] The combination of solvent and base is critical.[6] A common starting point is K₂CO₃ in a dioxane/water mixture.[7] If that fails, screen other systems like K₃PO₄ in an anhydrous solvent (e.g., toluene or 2-MeTHF), which can sometimes minimize side reactions.[7][8]

  • Verify Reagent Quality:

    • Use a fresh bottle of palladium catalyst and ligand, ensuring they have been stored under an inert atmosphere.[5]

    • Ensure your solvent is anhydrous (if required) and properly degassed to remove oxygen, which can deactivate the catalyst.[3][6]

Q2: My starting materials are consumed, but my yield is still low. I see significant side products that I suspect are from protodeboronation and/or dehalogenation. How do I identify and suppress these pathways?

A: This is a classic problem where the rate of side reactions outcompetes the desired product formation. Protodeboronation (replacement of the C-B bond with C-H) and dehalogenation (replacement of the C-X bond with C-H) are two of the most common failure modes in Suzuki couplings.[1][3]

Causality Explained:

  • Protodeboronation: This is the protonolysis of your boronic acid or ester.[1] It is often exacerbated by high temperatures, the presence of water, and the choice of base.[1][9] Essentially, your nucleophile is being destroyed before it can participate in the transmetalation step.

  • Dehalogenation: This side reaction occurs after oxidative addition. The resulting Aryl-Pd(II)-X complex can react with a hydride source in the mixture (sometimes the solvent or base) to form an Aryl-Pd(II)-H species, which then reductively eliminates to give the dehalogenated arene.[3] Strong bases and high temperatures can favor this pathway.[8]

Troubleshooting Protocol:

  • Stabilize the Boron Reagent:

    • Switch to a Boronic Ester: If you are using a boronic acid, switch to a more stable boronic ester, such as a pinacol ester (Bpin).[1][3] These are significantly more resistant to protodeboronation.

    • Consider Potassium Trifluoroborate Salts (BF₃K): These are another class of highly stable boron reagents that can be used to suppress decomposition.[10]

  • Modify the Base and Solvent System:

    • Use a Weaker Base: If you are using a strong base like an alkoxide, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[8]

    • Try Anhydrous Conditions: While many Suzuki protocols use water, it can promote protodeboronation. Running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or 2-MeTHF can be highly effective.[7]

  • Control Reaction Time and Temperature:

    • Lower the Temperature: High heat accelerates both desired and undesired reactions. Try running the reaction at the lowest temperature that still allows for reasonable conversion.[8]

    • Monitor Closely: Follow the reaction by TLC or LC-MS and stop it as soon as the aryl halide is consumed to prevent the product from being exposed to conditions that might favor decomposition.[8]

Q3: I'm observing a significant amount of homocoupling of my boronic acid partner. How can this be prevented?

A: Homocoupling (the formation of a Biaryl from two molecules of your boronic acid) is a tell-tale sign of problems in the catalytic cycle, often related to the presence of an oxidant (like oxygen) or an imbalance in the rates of the catalytic steps.[3][11]

Causality Explained:

Homocoupling can be promoted by Pd(II) species that may be present if a Pd(II) pre-catalyst is used and its reduction to Pd(0) is inefficient.[3] More commonly, it is caused by the presence of oxygen in the reaction mixture.[3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that homocouples the boronic acid.[3] If the main catalytic cycle is slow, this side reaction can become dominant.

Troubleshooting Protocol:

  • Rigorous Degassing is Essential:

    • Ensure your solvent (and water, if used as a co-solvent) is thoroughly degassed before adding the catalyst.[7] The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for at least 30 minutes can suffice.[11]

    • Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Optimize the Catalytic System:

    • Use a Pd(0) Pre-catalyst: Using a source that is already in the Pd(0) state, like Pd₂(dba)₃ or a Buchwald pre-catalyst, can reduce the amount of Pd(II) available for homocoupling.[7]

    • Choose a Bulky Ligand: Bulky ligands can sterically hinder the formation of the intermediates required for homocoupling.[7]

  • Adjust Stoichiometry:

    • Consider using a slight excess of the aryl halide (e.g., 1.05 to 1.1 equivalents). This can help ensure that once the active catalyst is formed, it preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling pathway.[11]

Frequently Asked Questions (FAQs)

This section addresses broader questions about strategy and component selection for C6-Suzuki couplings.

Q1: What makes the C6 position on heterocycles like purines and pyridines so difficult to couple?

A: The difficulty stems from a combination of electronic and steric factors. The C6 position on a purine is generally the most electrophilic and reactive site for nucleophilic aromatic substitution and cross-coupling.[12] However, the adjacent nitrogen atoms (N1) can chelate the palladium catalyst, potentially deactivating it. For pyridines, the "2-pyridyl problem" is well-documented; the lone pair on the ring nitrogen can strongly coordinate to the palladium catalyst, hindering the crucial oxidative addition step.[1][13][14] This makes 2-halopyridines (and by extension, 6-halopyridines) notoriously challenging substrates.

Q2: How do I choose the optimal Palladium catalyst and ligand combination for a C6 coupling?

A: There is no single "best" system, and screening is often necessary. However, a logical starting point can be established based on the substrate's properties.

  • For Electron-Deficient Heterocycles (like many purines/pyridines): The oxidative addition step is often the bottleneck. You need a catalytic system that is highly active for this step. This typically means using electron-rich and sterically bulky phosphine ligands .

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points. They are designed to accelerate both oxidative addition and reductive elimination.

  • Recommended Catalysts: Use a modern pre-catalyst that reliably generates the active monoligated Pd(0) species. The G3 or G4 Buchwald Precatalysts or PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are highly recommended over older sources like Pd(PPh₃)₄ or Pd(OAc)₂/ligand mixtures.[6][9]

Q3: What is the role of the base, and how do I choose the right one?

A: The base is not a passive component; it is critical for the transmetalation step.[10] It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., a boronate), which then transfers its organic group to the palladium center.[4][10]

  • Strong Bases (e.g., NaOH, KOtBu): Generally avoided for complex substrates as they can promote side reactions like dehalogenation and hydrolysis of sensitive functional groups.[2][8]

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are very common and effective, particularly in solvent systems containing water.[7] Cs₂CO₃ is more soluble and often gives better results but is more expensive.

  • Phosphate Bases (e.g., K₃PO₄): This is an excellent all-around choice, especially for sensitive substrates or when trying to minimize protodeboronation.[8] It is often the base of choice for anhydrous Suzuki coupling conditions.[7]

Q4: Which solvent system is best for C6-Suzuki couplings?

A: Solvent choice is dictated by substrate solubility and its interaction with the base. The goal is to ensure all components are sufficiently soluble at the reaction temperature.

  • Aprotic Ethers: Dioxane, THF, and 2-MeTHF are very common, often with water as a co-solvent (e.g., in a 4:1 to 10:1 ratio) to dissolve the inorganic base.[3][7]

  • Aromatic Hydrocarbons: Toluene is an excellent choice, particularly for reactions run at higher temperatures or under anhydrous conditions.

  • Polar Aprotic Solvents: DMF can be useful for substrates with poor solubility in other solvents, but it can also be a source of hydrides for dehalogenation at high temperatures.[3]

A good starting point for screening is to compare a biphasic system (e.g., Toluene/Water or Dioxane/Water with K₂CO₃) against an anhydrous system (e.g., Toluene or 2-MeTHF with K₃PO₄).

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for C6-Suzuki Coupling Screening
ParameterCondition A (Aqueous Biphasic)Condition B (Anhydrous)Rationale
Aryl Halide 1.0 equiv1.0 equivThe limiting reagent.
Boron Reagent 1.2 - 1.5 equiv1.2 - 1.5 equivExcess drives the reaction to completion.
Pd Pre-catalyst XPhos Pd G3 (1-3 mol%)SPhos Pd G3 (1-3 mol%)Reliable generation of active Pd(0).[6]
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)Condition A is a classic setup; B minimizes protodeboronation.[7][8]
Solvent Dioxane/H₂O (5:1)2-MeTHF or TolueneDioxane is a good general solvent; 2-MeTHF is a safer alternative.[3][7]
Temperature 80 - 100 °C80 - 110 °CAdjust based on reaction progress and stability.[5]
Atmosphere Nitrogen or ArgonNitrogen or ArgonEssential to prevent catalyst oxidation.[3]
Protocol 1: General Procedure for a C6-Suzuki Coupling Reaction
  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add the C6-haloheterocycle (1.0 equiv), the boronic acid or ester (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂(Ar²) oa_complex->trans_complex Transmetalation re_point trans_complex->re_point Reductive Elimination product Ar¹-Ar² (Product) re_point->pd0 re_point->product oa_point sub_halide Ar¹-X sub_halide->oa_complex sub_boron Ar²-B(OR)₂ sub_boron->oa_complex base Base (e.g., K₃PO₄) base->oa_complex Troubleshooting_Workflow start Low Yield at C6 check_sm Starting Material Consumed? start->check_sm no_sm No: Reaction Stalled check_sm->no_sm No yes_sm Yes: Side Reactions Likely check_sm->yes_sm Yes action_no_sm 1. Increase Temperature 2. Screen Bulky, e⁻-rich Ligands   (XPhos, SPhos) 3. Use a G3/G4 Pre-catalyst no_sm->action_no_sm check_side_products Major Side Product? yes_sm->check_side_products deboronation Protodeboronation check_side_products->deboronation C-H from Boron Reagent homocoupling Homocoupling check_side_products->homocoupling Dimer of Boron Reagent dehalogenation Dehalogenation check_side_products->dehalogenation C-H from Halo Reagent action_deboronation 1. Use Boronic Ester (Bpin) 2. Switch to K₃PO₄ Base 3. Try Anhydrous Solvent   (Toluene, 2-MeTHF) deboronation->action_deboronation action_homocoupling 1. Rigorously Degas Solvents 2. Maintain Inert Atmosphere 3. Use Pd(0) Pre-catalyst homocoupling->action_homocoupling action_dehalogenation 1. Use Weaker Base (K₃PO₄) 2. Lower Reaction Temp 3. Monitor and Stop at Completion dehalogenation->action_dehalogenation

Caption: A decision tree for troubleshooting common C6-Suzuki coupling failures.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid.
  • Karsten, F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available from: [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved February 6, 2026, from [Link]

  • Boutouil, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-215.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 6, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • Reddit. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki? Retrieved February 6, 2026, from [Link]

  • Hocek, M., et al. (2015). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Molecules, 20(8), 13947-13975. Available from: [Link]

  • Karsten, F., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21). Available from: [Link]

Sources

Technical Support Center: Minimizing Aldehyde Oxidation During Storage of Picolinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of picolinaldehydes. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-, 3-, and 4-pyridinecarboxaldehyde in their work. Picolinaldehydes are versatile building blocks in pharmaceutical and materials science, but their susceptibility to oxidation can lead to impurities, altered reactivity, and compromised experimental outcomes. This resource provides in-depth technical guidance to help you minimize oxidation and ensure the integrity of your starting materials.

Frequently Asked Questions (FAQs)

Q1: My picolinaldehyde has turned yellow/brown. Is it still usable?

A change in color, particularly the development of a yellow or brown hue in a previously colorless or pale-yellow liquid, is a common indicator of degradation.[1] This is often due to the formation of oxidized impurities, primarily the corresponding picolinic acid, and potentially polymeric byproducts. While a slight color change may not significantly impact every application, it signifies a decrease in purity. For sensitive applications, such as catalysis or the synthesis of pharmaceutical intermediates, it is crucial to assess the purity of the aldehyde before use. We recommend purification or using a fresh, unopened bottle for critical experiments.

Q2: What is the primary degradation product of picolinaldehyde upon storage?

The primary degradation product of picolinaldehyde upon exposure to air is the corresponding picolinic acid (pyridinecarboxylic acid).[2][3] This occurs through an autoxidation process where the aldehyde group is oxidized to a carboxylic acid.

Q3: What are the ideal storage conditions for picolinaldehydes?

To minimize oxidation, picolinaldehydes should be stored at refrigerated temperatures, typically between 2°C and 8°C.[4][5] It is also highly recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[6] Using amber glass bottles or containers that protect the contents from light is also a crucial preventative measure, as light can catalyze the oxidation process.[7]

Q4: Can I use an antioxidant to stabilize my picolinaldehyde?

Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. Butylated hydroxytoluene (BHT) is a common radical scavenger used to stabilize organic compounds, including some aldehydes, by interrupting the free-radical chain reaction of autoxidation.[8][9][10][11] However, the suitability and optimal concentration of BHT for picolinaldehydes should be determined empirically for your specific application, as it may interfere with certain downstream reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on an understanding of the underlying chemical principles.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Q: I am using picolinaldehyde in a multi-step synthesis, and my yields are inconsistent. I also observe unexpected byproducts that are difficult to separate. What could be the cause?

A: Inconsistent yields and the formation of unexpected byproducts are frequently linked to the purity of the starting picolinaldehyde. The presence of the picolinic acid impurity is a likely culprit.

  • Causality: Picolinic acid, the oxidation product of picolinaldehyde, can interfere with a variety of chemical reactions. For instance, in base-catalyzed reactions, the acidic proton of the carboxylic acid can neutralize the base, thereby altering the reaction stoichiometry and pH. In metal-catalyzed reactions, picolinic acid can act as a chelating agent, potentially sequestering the metal catalyst and inhibiting the desired transformation.[12]

  • Troubleshooting Protocol:

    • Assess Purity: Before use, analyze the purity of your picolinaldehyde. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent methods for quantifying the aldehyde and detecting the presence of picolinic acid.[13][14][15][16][17] Proton NMR spectroscopy can also be used to detect the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of signals corresponding to the picolinic acid.

    • Purification: If the picolinic acid content is significant, purification is necessary. Distillation under reduced pressure is a common method for purifying liquid picolinaldehydes. For solid isomers or thermally sensitive compounds, recrystallization or column chromatography may be more suitable.

    • Use Fresh Reagent: Whenever possible, use a fresh bottle of picolinaldehyde that has been properly stored.

Issue 2: Rapid Discoloration of Picolinaldehyde After Opening

Q: I opened a new bottle of picolinaldehyde, and it turned yellow within a few days, even though I stored it in the refrigerator. Why is this happening so quickly?

A: Rapid discoloration upon opening a new container points to exposure to atmospheric oxygen and potentially light.

  • Causality: The autoxidation of aldehydes is a free-radical chain reaction that is initiated by factors such as light, heat, and trace metal impurities. Once the inert atmosphere in a new bottle is replaced with air, the oxidation process can begin. The rate of oxidation will depend on the specific isomer and the storage conditions.

  • Troubleshooting Workflow:

    G start Rapid Discoloration Observed check_atmosphere Was the bottle blanketed with inert gas after use? start->check_atmosphere check_seal Is the container cap tightly sealed? check_atmosphere->check_seal Yes solution_inert Blanket with N2 or Ar before sealing. check_atmosphere->solution_inert No check_light Is the bottle protected from light? check_seal->check_light Yes solution_seal Use a cap with a PTFE liner and ensure a tight seal. check_seal->solution_seal No solution_light Store in an amber bottle in a dark location. check_light->solution_light No solution_aliquout solution_aliquout check_light->solution_aliquout Yes solution_inert->check_seal solution_seal->check_light solution_aliquot Consider aliquoting into smaller vials for daily use. solution_light->solution_aliquot

    Caption: Troubleshooting workflow for rapid discoloration of picolinaldehyde.

Best Practices for Storage and Handling

To ensure the long-term stability of your picolinaldehydes, adhere to the following best practices.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key reactant in autoxidation.[6]
Container Amber Glass Bottle with PTFE-lined CapProtects from light, which can initiate oxidation, and provides an inert, tight seal.
Handling Minimize HeadspaceA large headspace in the bottle increases the amount of available oxygen.
AliquotingFor frequently used aldehydes, consider aliquoting into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
Mechanism of Autoxidation

The autoxidation of picolinaldehydes, similar to other aromatic aldehydes like benzaldehyde, proceeds through a free-radical chain reaction.[2][18][19] Understanding this mechanism highlights the importance of the storage recommendations.

G initiation Initiation (Light, Heat, Metal Ions) aldehyde Picolinaldehyde (R-CHO) initiation->aldehyde H• abstraction radical Acyl Radical (R-C•=O) aldehyde->radical peroxy_radical Acyl Peroxy Radical (R-CO-OO•) radical->peroxy_radical + O2 oxygen Oxygen (O2) peroxy_acid Peroxypicolinic Acid (R-CO-OOH) peroxy_radical->peroxy_acid + R-CHO - R-C•=O inactive_radical Inactive Radical peroxy_radical->inactive_radical + Antioxidant final_product Picolinic Acid (R-COOH) peroxy_acid->final_product + R-CHO (Bayer-Villiger type) antioxidant Antioxidant (e.g., BHT) antioxidant->inactive_radical

Caption: Simplified mechanism of picolinaldehyde autoxidation and the role of antioxidants.

Analytical Methods for Purity Assessment

Regularly assessing the purity of your picolinaldehydes is a critical component of good laboratory practice.

HPLC Method for Picolinaldehyde and Picolinic Acid
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective. The acidic modifier ensures the picolinic acid is protonated for good peak shape.

  • Detection: UV detection at a wavelength where both the aldehyde and the acid absorb (e.g., ~260 nm).

  • Quantification: Use certified reference standards for both the picolinaldehyde isomer and the corresponding picolinic acid to create a calibration curve for accurate quantification.

¹H NMR Spectroscopy
  • Aldehyde Proton: The aldehyde proton of picolinaldehydes gives a characteristic singlet at approximately 9.9-10.1 ppm.

  • Monitoring Oxidation: The integral of this aldehyde proton signal can be monitored over time relative to an internal standard to quantify the rate of degradation. The disappearance of this signal and the appearance of new aromatic signals are indicative of oxidation.

References

  • Watanabe, K., Matsunaga, T., Yamamoto, I., & Yoshimura, H. (1995). A Comparative Study on the Metabolism of Tolualdehyde Isomers in Mouse Liver Microsomes. Drug Metabolism and Disposition, 23(7), 752-755.
  • The Chemical Properties and Applications of 4-Pyridinecarboxaldehyde. (n.d.). TCI Chemicals.
  • Nakajima, M., My-Linh, T., Mawatari, K., & Iinuma, F. (2020). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 36(1), 109-113.
  • Alsters, P. L., Jary, W. Z., & Sheldon, R. A. (2010). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Ghosh, S., & Ghorai, P. (2020). Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids. New Journal of Chemistry, 44(39), 16819-16823.
  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2016). Molecules, 21(10), 1333.
  • Picolinic acid. (n.d.). PubChem. Retrieved from [Link]

  • Accelerated Stability Testing – History and Recent Developments. (2021). In Stability of Drugs and Dosage Forms. IntechOpen.
  • Pyridine-2-carbaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2021). Drug Design, Development and Therapy, 15, 3487–3516.
  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015). European Journal of Medicinal Chemistry, 101, 295-312.
  • Monitoring the oxidation of unsaturated oils and formation of oxygenated aldehydes by proton NMR. (2013). Food Chemistry, 141(3), 2569-2576.
  • AUTOXIDATION OF BENZALDEHYDE. (1961). University of Florida Digital Collections.
  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2022). Pharmaceutics, 14(11), 2358.
  • 1H LF-NMR Self-Diffusion Measurements for Rapid Monitoring of an Edible Oil's Food Quality with Respect to Its Oxidation St
  • High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde. (n.d.). BenchChem.
  • Reactions of the three isomers of pyridinecarbox- aldehydes. (2007). Tetrahedron Letters, 48(48), 8499-8502.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Pharmaceutics, 14(11), 2358.
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. (2014). Molecules, 19(9), 15004-15017.
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  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). Journal of Thermal Analysis and Calorimetry, 149(8), 3569-3577.
  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2016). Molecules, 21(10), 1333.
  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies.
  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2022). Pharmaceutics, 14(11), 2358.
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  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. (2002). Bulletin of the Korean Chemical Society, 23(5), 697-702.
  • NMR reaction monitoring robust to spectral distortions. (2022). ChemRxiv.
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  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (2024). Green Chemistry, 26(1), 375-383.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2009).
  • 4-Pyridinecarboxaldehyde, 97%. (n.d.). SLS Ireland.
  • Oxidation of Aldehyde to Carboxylic acid - Free Radical Reaction # MSc ORGANIC @Its chemistry time. (2022, January 15). YouTube.
  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. (2022). ACS Earth and Space Chemistry, 6(10), 2469–2480.
  • The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects. (2014).
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  • 2-Chloro-4-pyridinecarboxaldehyde, 5G. (n.d.). Labscoop.
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Technical Support Center: Purification of 4,6-Dibromopicolinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 4,6-dibromopicolinaldehyde using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this specific separation. The content is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Understanding the Molecule: Physicochemical Properties and Pre-Column Analysis

This compound is a heterocyclic aromatic aldehyde. Its purification is often complicated by the reactivity of the aldehyde functional group and the polarity imparted by the pyridine nitrogen. Understanding its properties is the first step to a successful separation.

While specific experimental data for this compound is not widely published, we can infer its properties from its structure and from related compounds like 4-bromopicolinaldehyde and other dibrominated pyridines.[1]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicImplication for Chromatography
Molecular Weight ~264.90 g/mol Standard for small molecule purification.
Polarity Moderately PolarThe pyridine nitrogen and aldehyde group increase polarity. It will likely require a moderately polar eluent to move on silica gel.
Solubility Soluble in DCM, Chloroform, EtOAc. Sparingly soluble in hexanes.Affects choice of solvent for sample loading and the mobile phase.
Reactivity The aldehyde group is susceptible to oxidation and can form acetals/hemiacetals with alcohol solvents on acidic silica gel.[2]Avoid prolonged exposure to air and consider non-alcoholic solvent systems. The silica gel stationary phase can act as a mild Lewis acid, potentially catalyzing degradation.[2]
Essential First Step: Thin-Layer Chromatography (TLC) Analysis

Before attempting any column purification, developing a robust TLC method is critical. This small-scale experiment will determine the optimal solvent system for your separation.

Protocol 1: TLC Method Development

  • Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Solvent System Trials: Develop the plate in a TLC chamber with various solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate).

    • Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc).

    • Gradually increase the polarity (e.g., 8:2, 7:3 Hexane:EtOAc) until you achieve good separation.[3]

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Analysis: The ideal solvent system will show the desired product with a Retention Factor (Rf) of ~0.25-0.35 . This Rf value generally translates well to column chromatography, providing a good balance between separation and elution time.[2] The impurities should be well-resolved from the product spot.

Core Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for purifying this compound on a laboratory scale.

Workflow Overview

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_post Post-Purification prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col equil Equilibrate Column pack_col->equil load Load onto Column equil->load dissolve Dissolve Crude Product adsorb Adsorb onto Silica (Dry Loading) dissolve->adsorb adsorb->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor pool Pool Pure Fractions monitor->pool evap Evaporate Solvent pool->evap dry Dry Under Vacuum evap->dry

Caption: Workflow for column chromatography purification.

Materials:

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (HPLC Grade)

  • Glass column, collection tubes, TLC plates, etc.

Step-by-Step Methodology:

  • Column Preparation (Wet Packing):

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).[4]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is compact and free of cracks or air bubbles.[4]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. This is your "dry-loaded" sample.[6]

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting with the solvent system determined by your TLC analysis.

    • If impurities are close to your product, you may use an isocratic (constant solvent composition) elution.

    • If impurities are far apart, a gradient elution (gradually increasing the percentage of the polar solvent) can be more efficient.[7]

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Once the desired product begins to elute, collect fractions until it is no longer detected by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove residual solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Troubleshooting Decision Tree

G start Problem Observed During Chromatography poor_sep Poor Separation start->poor_sep low_yield Low or No Yield start->low_yield decomp Compound Decomposition start->decomp streaking Streaking / Tailing Bands? poor_sep->streaking coelution Co-elution of Spots? poor_sep->coelution stuck Compound stuck at baseline? low_yield->stuck new_spots New spots on TLC? decomp->new_spots sol_overload Reduce sample load. Check solubility. streaking->sol_overload Yes sol_solvent Optimize solvent system. Use shallower gradient. coelution->sol_solvent Yes sol_polarity Increase eluent polarity. stuck->sol_polarity Yes sol_deactivated Use deactivated silica. Avoid alcohol solvents. Add triethylamine. new_spots->sol_deactivated Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Q1: My product is streaking or "tailing" down the column, leading to poor separation and mixed fractions. What's causing this?

A: Peak tailing for a polar compound like an aldehyde can have several causes:[8]

  • Column Overload: You may have loaded too much crude material onto the column. The stationary phase becomes saturated, leading to a non-ideal "band" shape.

    • Solution: Reduce the amount of material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Sample Insolubility: If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly re-dissolve as the column runs, causing tailing.

    • Solution: Ensure your chosen eluent can dissolve the compound. If not, you may need to adjust the solvent system. Dry loading often mitigates this issue.[6]

  • Chemical Interaction: The aldehyde may be interacting too strongly with active sites (acidic silanol groups) on the silica gel.

    • Solution: Deactivate the silica gel. You can do this by adding a small amount of a base, like triethylamine (~0.1-1%), to your eluent system. This neutralizes the acidic sites. However, be sure your compound is stable to basic conditions.[2]

Q2: I'm getting very low yield, or no compound is eluting at all, even after flushing with a highly polar solvent.

A: This is a common and frustrating problem. Here are the likely culprits:

  • Irreversible Adsorption: The compound may be binding irreversibly to the acidic silica gel. This is a known issue for polar compounds, especially amines, but can also affect aldehydes.[7]

    • Solution: First, try flushing the column with a very polar solvent system, such as 5-10% Methanol in DCM, to see if the compound elutes. If this fails, you may need to switch to a different stationary phase for future attempts, such as alumina (neutral or basic) or deactivated silica gel.[2]

  • Compound Decomposition: The product may have decomposed on the column. Check your starting material's stability on a TLC plate by spotting it and letting it sit for an hour before developing. If you see new spots or streaking, decomposition is likely.[7]

    • Solution: See Q3 for strategies to prevent decomposition.

Q3: My collected fractions show new spots by TLC that were not in my crude material. Why is my compound decomposing?

A: Aldehydes are sensitive functional groups, and the silica gel itself can promote degradation.

  • Mechanism 1: Acetal/Hemiacetal Formation: If you are using an alcohol (like methanol or ethanol) in your eluent, the acidic silica gel can catalyze the reaction between your aldehyde and the alcohol to form a hemiacetal or acetal.[2] These will appear as new, often more polar, spots on your TLC.

    • Solution: Avoid alcohol-based solvents if possible. Stick to systems like Hexane/Ethyl Acetate or DCM/EtOAc. If an alcohol is necessary for polarity, use deactivated silica or add a base like triethylamine to the eluent to suppress the acid-catalyzed reaction.[2]

  • Mechanism 2: Oxidation: Aldehydes can be oxidized to the corresponding carboxylic acid, especially if left on the column for extended periods. The carboxylic acid will be highly polar and may not elute.

    • Solution: Purify the compound as quickly as possible. Use "flash" chromatography with positive pressure to speed up the elution. Avoid leaving the compound on the column overnight.

Q4: How do I choose the best stationary phase? Is silica gel always the right choice?

A: Silica gel is the most common and versatile stationary phase, but it's not always optimal.

  • Silica Gel: Best for most neutral and moderately polar organic compounds. Its acidic nature can be problematic for very acid-sensitive or basic compounds.

  • Alumina: Comes in acidic, neutral, and basic forms. Basic alumina is an excellent choice for purifying basic compounds (like amines) that bind strongly to silica. Neutral alumina can be a good alternative if your aldehyde is proving unstable on silica.

  • Reversed-Phase Silica (C18): Used for highly polar or water-soluble compounds. The mobile phase is typically polar (e.g., water/acetonitrile). This is less common for standard organic synthesis workups but is an option for very polar aldehydes.

Q5: What are the most likely impurities I need to separate from this compound?

A: The impurities will depend on the synthetic route used to prepare the aldehyde. Common possibilities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-oxidized Product: The corresponding carboxylic acid (4,6-dibromopicolinic acid). This will be much more polar and will likely stick to the baseline of the TLC in standard solvent systems.

  • Byproducts from Bromination: If the synthesis involves a bromination step, you might have isomers (e.g., 2,4-dibromopicolinaldehyde) or incompletely brominated material (e.g., 4-bromo- or 6-bromopicolinaldehyde). These are often challenging to separate and require a carefully optimized solvent system.[9]

References

  • Vertex AI Search. (2013).
  • Organic Syntheses. (2025).
  • Molecules. (2021).
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Moldb. (n.d.). 3,6-Dibromopicolinaldehyde.
  • ResearchGate. (2014).
  • YouTube. (2022).
  • Google Patents. (n.d.).
  • Google Patents. (2019).
  • Der Pharma Chemica. (2015).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Science Buddies. (n.d.). Column Chromatography: Can you Separate the Dyes in Grape Soda Using Space Sand™?.
  • Reddit. (2024). Solvent for aldehyde for TLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Organic Syntheses. (n.d.). Pentadecanal.
  • ResearchGate. (2025).
  • PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes.
  • Sigma-Aldrich. (n.d.).
  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • YouTube. (2013).
  • ResearchGate. (2025). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.
  • BLD Pharm. (n.d.). 3,6-Dibromopicolinaldehyde.
  • PubChem, NIH. (n.d.). 5,6-Dibromocholestanol.
  • BLD Pharm. (n.d.). 6-Bromonicotinaldehyde.
  • BLD Pharm. (n.d.). 4-Bromopicolinaldehyde.

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Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of Electron-Poor Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for troubleshooting reductive amination reactions, with a specific focus on challenging electron-poor pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving high conversion rates in these critical transformations. My aim is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to solve a wide range of related challenges.

Introduction: The Challenge of Electron-Poor Pyridines

Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency in forming C-N bonds.[1][2] However, the reactivity of the pyridine ring, especially when substituted with electron-withdrawing groups, presents a unique set of challenges. The reduced nucleophilicity of the pyridine nitrogen and the decreased electrophilicity of the corresponding iminium ion intermediate often lead to sluggish reactions and low yields. This guide will walk you through a logical, question-and-answer-based approach to diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reductive amination of a chloropyridine with a primary amine is showing very low conversion. What are the most likely causes?

Low conversion in the reductive amination of electron-poor pyridines can stem from several factors, primarily related to the two key steps of the reaction: imine/iminium ion formation and its subsequent reduction.

Causality:

  • Poor Imine Formation: The electron-withdrawing nature of the chloro-substituent deactivates the pyridine ring, making the nitrogen less nucleophilic and hindering the initial attack on the carbonyl compound.[3] The resulting equilibrium may lie heavily on the side of the starting materials.

  • Slow Reduction of the Iminium Ion: The electron-deficient pyridinium ion is a relatively stable species, making its reduction more difficult compared to its electron-rich counterparts.

Troubleshooting Workflow:

A troubleshooting decision tree for low conversion.

Q2: How can I determine if poor imine formation is the rate-limiting step?

A simple diagnostic experiment can help you pinpoint the bottleneck in your reaction.

Experimental Protocol: Stepwise (Indirect) Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve your electron-poor pyridine and the carbonyl compound in a suitable solvent (e.g., methanol or 1,2-dichloroethane).[4][5]

  • Dehydration: Add a dehydrating agent, such as powdered and activated 4 Å molecular sieves, to drive the equilibrium towards the imine.[6]

  • Monitoring: Monitor the reaction by TLC, LC-MS, or ¹H NMR to observe the disappearance of the starting materials and the appearance of the imine intermediate.

  • Reduction: Once imine formation is complete (or has reached a plateau), add the reducing agent.

  • Analysis: Compare the final conversion to your original one-pot reaction. A significant improvement suggests that imine formation was indeed the issue.

If you observe a significant increase in conversion with the stepwise approach, you should focus on optimizing the conditions for imine formation in your one-pot procedure.[4][5]

Q3: What strategies can I employ to improve imine formation with electron-poor pyridines?

Several strategies can be used to shift the equilibrium towards the imine product.

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy for imine formation. However, be mindful of the stability of your reactants and the potential for side reactions at higher temperatures.[7]

  • Dehydrating Agents: The use of dehydrating agents like molecular sieves is highly effective in removing the water generated during imine formation, thus driving the reaction forward.[6]

  • Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic pyridine nitrogen.[2][5] It is crucial to maintain a mildly acidic pH (around 4-5) to avoid protonating the amine, which would render it non-nucleophilic.[2]

Q4: My imine is forming, but the reduction step is inefficient. Which reducing agents are best suited for these challenging substrates?

The choice of reducing agent is critical when dealing with the less reactive iminium ions derived from electron-poor pyridines.

Reducing AgentStrengthSelectivityKey Considerations
Sodium Borohydride (NaBH₄) StrongLowCan reduce aldehydes and ketones; best for stepwise procedures.[1][2]
Sodium Cyanoborohydride (NaBH₃CN) ModerateHighEffective at mildly acidic pH; toxic byproducts.[1][2][4]
Sodium Triacetoxyborohydride (STAB) MildHighGenerally the reagent of choice for one-pot reactions due to its selectivity and lower toxicity.[1][8]
Pyridine-Borane Complexes ModerateHighStable and effective, especially for large-scale synthesis.[4][6][9]
Catalytic Hydrogenation (e.g., H₂/Pd) VariableHighCan be highly effective but may be incompatible with other reducible functional groups.[1]

Recommendation: For difficult reductive aminations, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the preferred reagents due to their ability to selectively reduce the iminium ion in the presence of the carbonyl starting material.[1][2][8] If these fail, more reactive borane complexes like 2-picoline borane can be employed.[9]

Q5: I'm observing significant side products, such as the alcohol from carbonyl reduction or dialkylation of the amine. How can I minimize these?

Side product formation is a common issue that can often be addressed by carefully controlling the reaction conditions.

Minimizing Carbonyl Reduction:

  • Use a Selective Reducing Agent: As mentioned above, NaBH₃CN and NaBH(OAc)₃ are less likely to reduce the starting aldehyde or ketone compared to NaBH₄.[1][2]

  • Stepwise Addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[2]

Minimizing Dialkylation:

  • Stoichiometry Control: Using a slight excess of the primary amine can help suppress the formation of the dialkylated product.[4]

  • Stepwise Procedure: In cases where dialkylation is a persistent problem, a stepwise approach where the imine is pre-formed and then reduced is often the most effective solution.[5]

Workflow for Minimizing Side Products:

A workflow for minimizing common side products.

Q6: Can the pH of the reaction medium significantly impact the conversion?

Absolutely. The pH of the reaction is a critical parameter that needs to be carefully controlled.

  • Low pH (too acidic): The amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down imine formation.[2]

  • Optimal pH (mildly acidic, ~4-6): This range facilitates the protonation of the carbonyl group, activating it for nucleophilic attack, while leaving a sufficient concentration of the free amine to react.[2][4][10]

  • High pH (neutral to basic): Imine formation will be slow due to the lack of carbonyl activation.

Experimental Protocol: pH Optimization

  • Set up a series of small-scale reactions in parallel.

  • Use a buffer system or add varying amounts of a mild acid (e.g., acetic acid) to achieve a range of pH values (e.g., 4, 5, 6, 7).

  • Run the reactions under identical conditions (temperature, concentration, time).

  • Analyze the conversion in each reaction to determine the optimal pH for your specific substrate combination.

Conclusion

Troubleshooting low conversion in the reductive amination of electron-poor pyridines requires a systematic and mechanistically informed approach. By dissecting the reaction into its key stages—imine formation and reduction—and methodically addressing the potential bottlenecks in each, you can significantly improve your reaction outcomes. Remember to consider all aspects of the reaction, including the choice of reagents, solvent, temperature, and pH, to develop a robust and high-yielding protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 6, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved February 6, 2026, from [Link]

  • Gasperi, T., et al. (2007). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Journal of Mass Spectrometry, 42(9), 1167-1176. [Link]

  • Donohue, A. C., et al. (2009). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 11(16), 3602–3605. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]

  • Knochel, P., et al. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 489-492. [Link]

  • Reddy, K. S., et al. (2007). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, (34), 3579-3581. [Link]

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. Retrieved February 6, 2026, from [Link]

  • Lin, S., et al. (2024). Waveform-Enhanced Alternating Current Electrocatalysis Enables Cu-Catalyzed Carbon–Oxygenation of β-Keto Carbonyls with Alkenes and Alkynes. Journal of the American Chemical Society. [Link]

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Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the Aldehyde Peak Shift in 4,6-Dibromopicolinaldehyde NMR

Author: BenchChem Technical Support Team. Date: February 2026

For the Discerning Researcher: An In-Depth Analysis of Substituent Effects on Aldehyde Chemical Shifts

In the intricate world of drug development and molecular synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structural elucidation. The precise chemical shift of a proton or carbon nucleus provides a wealth of information about its electronic environment. This guide, intended for researchers, scientists, and drug development professionals, delves into the characteristic downfield shift of the aldehyde peak in 4,6-Dibromopicolinaldehyde compared to its parent compound, picolinaldehyde. We will explore the underlying electronic effects responsible for this phenomenon, supported by comparative data and a detailed experimental protocol.

The Unmistakable Signature: The Aldehyde Proton in ¹H NMR

The aldehyde proton is one of the most readily identifiable signals in a ¹H NMR spectrum, typically residing in the highly deshielded region of 9-10 ppm.[1] This significant downfield shift is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group.

Establishing the Baseline: NMR Profile of Picolinaldehyde

To appreciate the impact of bromine substitution, we must first examine the NMR signature of the parent molecule, picolinaldehyde (2-pyridinecarboxaldehyde).

¹H NMR (CDCl₃): The aldehyde proton of picolinaldehyde typically resonates at approximately 10.09 ppm .

¹³C NMR (CDCl₃): The carbonyl carbon of the aldehyde group in picolinaldehyde is observed at around 193.3 ppm .

This data serves as our benchmark for understanding the electronic perturbations introduced by the bromine atoms in this compound.

The Bromine Effect: A Downfield Journey for the Aldehyde Peak

Predicted ¹H and ¹³C NMR Data for this compound

Due to the unavailability of experimental spectra, the following data is based on predictive models that consider the additive effects of substituents on the pyridine ring.

CompoundAldehyde Proton (¹H) Chemical Shift (ppm)Aldehyde Carbon (¹³C) Chemical Shift (ppm)
Picolinaldehyde~10.09~193.3
This compound (Predicted)> 10.1> 193.3

The predicted downfield shift in this compound is a direct consequence of the strong electron-withdrawing inductive and resonance effects of the two bromine atoms. These effects decrease the electron density around the aldehyde group, leading to a more deshielded proton and carbon nucleus.

Visualizing the Electronic Influence

The electron-withdrawing nature of the bromine atoms can be visualized through the following diagram, which illustrates the flow of electron density away from the aldehyde group.

G cluster_pyridine Pyridine Ring cluster_substituents Substituents N N C2 C2 N->C2 C3 C3 C2->C3 Aldehyde CHO C2->Aldehyde -I, -M C4 C4 C3->C4 C5 C5 C4->C5 Br4 Br C4->Br4 -I, -M C6 C6 C5->C6 C6->N Br6 Br C6->Br6 -I, -M Aldehyde->C2 Br4->C4 Br6->C6

Caption: Electronic withdrawing effects of bromine substituents on the picolinaldehyde ring system.

The "-I" (negative inductive) and "-M" (negative mesomeric or resonance) effects of the bromine atoms pull electron density from the pyridine ring. This electron deficiency is relayed to the aldehyde group, causing the observed downfield shift in its NMR signals.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a standardized protocol for obtaining a high-resolution ¹H NMR spectrum of a compound such as this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum to determine the chemical shifts of the protons.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean, dry vial.

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm for a typical organic molecule).

    • Set the number of scans to be acquired (e.g., 16 or 32 scans for a moderately concentrated sample). A higher number of scans will improve the signal-to-noise ratio.

    • Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the nuclei between pulses.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Conclusion

The substitution of two bromine atoms at the 4 and 6 positions of picolinaldehyde exerts a pronounced electron-withdrawing effect, leading to a predictable and significant downfield shift of the aldehyde proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively. Understanding these substituent effects is paramount for the accurate interpretation of NMR data and the successful characterization of novel compounds in the field of drug discovery and chemical synthesis. While experimental data for this compound remains elusive, the principles outlined in this guide provide a robust framework for predicting and interpreting its NMR spectrum.

References

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

Sources

A Researcher's Guide to High-Resolution Isotopic Pattern Analysis of Dibromo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unambiguous identification of novel compounds is a cornerstone of discovery and development. Among the various analytical techniques available, High-Resolution Mass Spectrometry (HRMS) stands out for its precision and depth of structural insight.[1][2] This guide provides a comprehensive comparison of HRMS-based isotopic pattern analysis for the characterization of dibrominated compounds, a common structural motif in both natural products and synthetic molecules. We will delve into the theoretical underpinnings, provide a field-tested experimental protocol, compare instrumental approaches, and discuss data interpretation strategies to empower researchers in their analytical endeavors.

The Unique Isotopic Signature of Bromine

The utility of mass spectrometry in identifying halogenated compounds stems from the distinct isotopic abundances of elements like chlorine and bromine. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively).[3] This gives rise to a characteristic isotopic pattern in the mass spectrum. For a compound containing a single bromine atom, the molecular ion region will exhibit two peaks of roughly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[4][5]

When a compound contains two bromine atoms, the isotopic pattern becomes even more distinctive. The molecular ion cluster will display three prominent peaks:

  • M peak: Corresponding to the molecule containing two ⁷⁹Br isotopes.

  • M+2 peak: Corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4 peak: Corresponding to the molecule containing two ⁸¹Br isotopes.

The theoretical intensity ratio of these peaks follows a binomial distribution and is approximately 1:2:1.[3] This unique "isotopic fingerprint" is a powerful diagnostic tool for confirming the presence of two bromine atoms in a molecule.[6]

Acquiring High-Fidelity Data: An Experimental Protocol

The quality of the acquired HRMS data is paramount for accurate isotopic pattern analysis. A robust experimental protocol ensures high mass accuracy and resolution, which are critical for resolving the isotopic peaks and confidently determining elemental compositions.[2][7]

Step-by-Step Experimental Workflow:

  • Sample Preparation:

    • Dissolve the dibromo compound in a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to a final concentration between 1 and 50 µM.[8] The choice of solvent should ensure good solubility and compatibility with the ionization source.

    • It is beneficial to have information about the sample's solubility and stability.[9]

    • Prepare a blank sample using the same solvent to be used as a reference and for background subtraction.[8]

  • Instrumentation Setup & Calibration:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, capable of achieving resolving powers of at least 60,000 to accurately resolve the isotopic fine structure.[8]

    • Perform a routine calibration of the instrument according to the manufacturer's guidelines to ensure high mass accuracy, typically within ±1 to 5 parts per million (ppm).[7]

    • Carefully tune the instrument, optimizing ionization conditions and ion transmission to achieve good peak shape and ion abundance.[10]

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or use a liquid chromatography (LC) system for sample introduction. LC can be advantageous for separating the analyte from complex matrices.[10]

    • Acquire data in full scan mode over a relevant m/z range that includes the expected molecular ion cluster of the dibromo compound.

    • Ensure a sufficient number of data points are acquired across each chromatographic peak if using LC-MS.

  • Data Processing & Analysis:

    • Process the raw data using the instrument's software or a dedicated mass spectrometry data analysis package.

    • Perform background subtraction using the blank sample to reduce noise and interferences.

    • Extract the mass spectrum for the peak of interest and closely examine the molecular ion region for the characteristic 1:2:1 isotopic pattern of a dibromo compound.

    • Compare the experimentally observed isotopic pattern and accurate masses with the theoretical values calculated for the suspected molecular formula.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_inst Instrumentation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Dibromo Compound (1-50 µM in LC-MS grade solvent) calibrate Calibrate HRMS (Orbitrap or TOF) dissolve->calibrate blank Prepare Blank Solvent subtract Background Subtraction blank->subtract tune Tune & Optimize (Ionization, Peak Shape) calibrate->tune introduce Sample Introduction (Direct Infusion or LC) tune->introduce scan Full Scan HRMS introduce->scan process Process Raw Data scan->process process->subtract extract Extract Spectrum subtract->extract compare Compare with Theory extract->compare data_interpretation raw_data Acquired HRMS Data deconvolution Isotope Pattern Deconvolution raw_data->deconvolution formula_generation Molecular Formula Generation deconvolution->formula_generation pattern_matching Theoretical Pattern Matching formula_generation->pattern_matching confirmation Confirmed Dibromo Compound pattern_matching->confirmation

Sources

Reactivity Comparison: 4,6-Dibromopicolinaldehyde vs. 2,6-Dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4,6-Dibromopicolinaldehyde and 2,6-Dibromopyridine , focusing on their reactivity profiles, regioselectivity in metal-catalyzed cross-couplings, and utility in medicinal chemistry.

Executive Summary

2,6-Dibromopyridine is a symmetric, "workhorse" scaffold used primarily for introducing pyridine rings into larger systems where the 2- and 6-positions are equivalent. Its reactivity is governed by the electron-deficient nature of the pyridine ring, favoring reactions at the positions ortho to the nitrogen (


).

This compound (also known as 4,6-dibromo-2-pyridinecarboxaldehyde) is a highly functionalized, asymmetric building block. The presence of the aldehyde at


 dramatically alters the electronic landscape, increasing the electrophilicity of the ring and breaking the symmetry between the bromine atoms. This molecule offers three orthogonal handles  (Aldehyde, 

-Br,

-Br), allowing for sophisticated, sequential functionalization strategies that are impossible with the 2,6-dibromopyridine congener.
Quick Comparison Matrix
Feature2,6-DibromopyridineThis compound
Structure Symmetric (

)
Asymmetric (

)
Electronic State Electron-deficient (Pyridine N)Highly Electron-deficient (N + CHO)
Primary Reactive Site (Pd)

(Equivalent)

(Often favored over

due to electronics/sterics)*

Reactivity
Moderate (Requires heating)High (Activated by

-CHO)
Orthogonal Handles None (only Br)Yes (

-Aldehyde)
Common Application Symmetric ligands (e.g., pincer), spacersNon-symmetric drug cores, heterocycles

*Note: Regioselectivity in 4,6-systems can be condition-dependent, but literature on analogous 2-carboxylates suggests a shift toward C4 preference compared to simple pyridines.

Structural & Electronic Analysis

The distinct reactivity of these two compounds stems from their electronic topography.

  • 2,6-Dibromopyridine: The electron-withdrawing nitrogen atom activates the

    
     and 
    
    
    
    positions via induction (
    
    
    ) and resonance (
    
    
    ). Since the molecule is symmetric, initial attack occurs with equal probability at either site.
  • This compound: The aldehyde group at

    
     is a strong electron-withdrawing group (EWG).
    
    • Activation: It reinforces the electron deficiency of the ring, making both bromines more labile than in the 2,6-isomer.

    • Differentiation:

      • 
        -Br:  Located ortho to the Nitrogen and meta to the Aldehyde.
        
      • 
        -Br:  Located para to the Nitrogen and meta to the Aldehyde.
        
    • Steric Environment: The

      
       position is flanked by the Nitrogen lone pair and 
      
      
      
      . The
      
      
      position is flanked by
      
      
      and
      
      
      . The aldehyde at
      
      
      exerts a remote electronic influence but minimal direct steric hindrance on
      
      
      .
Reactivity Decision Tree (Graphviz)

ReactivityMap Start Select Building Block Dibromo26 2,6-Dibromopyridine (Symmetric) Start->Dibromo26 Symmetry Needed Dibromo46 This compound (Asymmetric, Activated) Start->Dibromo46 Complexity Needed Mono26 Mono-Functionalization (Statistical/Controlled) Dibromo26->Mono26 1.0 eq Nucleophile Di26 Di-Functionalization (Symmetric Products) Dibromo26->Di26 Excess Nucleophile AldehydeRxn C2-Aldehyde Reaction (Reductive Amination/Wittig) Dibromo46->AldehydeRxn Chemo-selective Suzuki46 Pd-Catalyzed Coupling (Site Selective) Dibromo46->Suzuki46 C4 vs C6 Selectivity SNAr46 SNAr Reaction (Highly Reactive) Dibromo46->SNAr46 Nucleophiles (Amines/Thiols) C4Product C4Product Suzuki46->C4Product Major Path (Electronic) C6Product C6Product Suzuki46->C6Product Minor Path (Steric/Chelation)

Figure 1: Decision tree for selecting between 2,6-dibromopyridine and this compound based on synthetic goals.

Detailed Reactivity Profiles

A. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

2,6-Dibromopyridine:

  • Selectivity: The first coupling event deactivates the ring (if the incoming aryl group is electron-rich), making mono-arylation relatively easy to control by stoichiometry.

  • Protocol Insight: Use 0.9–1.0 equivalents of boronic acid to maximize mono-product.

  • Catalyst: Standard Pd(0) sources (

    
    ) work well.
    

This compound:

  • Selectivity: Regioselectivity is the critical challenge.[1] While simple pyridines favor

    
     (ortho) substitution, the presence of the 
    
    
    
    -carbonyl group often shifts the preference toward
    
    
    .
    • Mechanism:[2][3] The oxidative addition of Pd(0) tends to occur at the most electron-deficient position. The

      
       position, being para to the nitrogen and influenced by the meta aldehyde, is often more accessible and electronically activated than the sterically crowded 
      
      
      
      (which is adjacent to the N-lone pair and the H5).
    • Literature Precedent: Analogous systems like methyl 4,6-dichloropyridine-2-carboxylate show a preference for

      
       coupling over 
      
      
      
      (approx. 2:1 to 4:1 ratio depending on ligand).
  • Risk: The aldehyde can poison certain catalysts or undergo side reactions (e.g., decarbonylation) at high temperatures.

  • Recommendation: Use mild bases (

    
     or 
    
    
    
    ) rather than strong hydroxides to prevent Cannizzaro-type side reactions on the aldehyde.
B. Nucleophilic Aromatic Substitution ( )[2][5]

2,6-Dibromopyridine:

  • Requires forcing conditions (high heat, polar aprotic solvents like DMSO/NMP) for reaction with weak nucleophiles.

  • Reaction occurs at

    
     or 
    
    
    
    indiscriminately.

This compound:

  • Enhanced Reactivity: The aldehyde lowers the LUMO energy of the ring, facilitating

    
     under milder conditions compared to the 2,6-isomer.
    
  • Regioselectivity:

    
     typically favors the 
    
    
    
    position
    .[4]
    • Reasoning: Formation of the Meisenheimer intermediate at

      
       allows the negative charge to be delocalized onto the ring nitrogen. While 
      
      
      
      also allows this, the steric trajectory for nucleophilic attack at
      
      
      is generally more favorable in 2,4,6-substituted systems.

Experimental Protocols

Protocol A: Mono-Suzuki Coupling of 2,6-Dibromopyridine

Target: 2-Bromo-6-arylpyridine

  • Reagents: 2,6-Dibromopyridine (1.0 equiv), Arylboronic acid (1.05 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv, 2M aq).
  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1).

  • Conditions: Degas solvents thoroughly. Heat to 80°C for 4–6 hours.

  • Workup: The symmetry is broken upon the first coupling. If di-coupling is observed, reduce boronic acid to 0.9 equiv.

Protocol B: Regioselective Coupling of this compound

Target: 4-Aryl-6-bromo-picolinaldehyde (C4-Selective)

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.0 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Heat to 60–70°C. Note: Lower temperature helps maintain regioselectivity.

  • Observation: Monitor by HPLC. The

    
    -product typically elutes differently than the 
    
    
    
    -isomer.
  • Purification: Regioisomers usually require careful column chromatography. The

    
    -substituted product is generally the major isomer.[3][4]
    

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. Link

  • Lutz, M. R., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 3407-3417. Link

  • Fairlamb, I. J. S., et al. (2025). "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." ResearchGate.[5] Link

  • PubChem. (2025).[6] 2,6-Dibromopyridine-4-carboxylic acid Data. Link

  • Strotman, N. A., et al. (2018). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Journal of the American Chemical Society. Link

Sources

Publish Comparison Guide: Suzuki Coupling of Halogenated Picolinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Dilemma in Pyridine Chemistry

In the synthesis of functionalized pyridines, particularly picolinaldehydes (2-pyridinecarboxaldehydes) , the choice between Bromo- and Chloro- substrates is a critical decision point that impacts yield, cost, and purification strategy.

  • Bromo-picolinaldehydes: The "Standard" choice. They offer rapid oxidative addition and compatibility with generic catalysts (e.g., Pd(PPh₃)₄), making them ideal for small-scale discovery chemistry where speed is prioritized over material cost.

  • Chloro-picolinaldehydes: The "Scalable" alternative. While historically sluggish due to a stronger C-Cl bond, modern electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) have rendered them highly efficient. They are significantly cheaper and offer better atom economy, making them the superior choice for process chemistry and large-scale manufacturing.

This guide provides a technical breakdown of the reactivity differences, mechanistic hurdles (specifically nitrogen poisoning), and optimized protocols for both substrates.

Mechanistic Insight: The "Pyridine Problem"

Coupling picolinaldehydes presents a dual challenge compared to standard phenyl halides: the pyridine nitrogen and the aldehyde moiety .

Catalyst Deactivation (The N-Poisoning Effect)

Unlike benzene rings, the pyridine nitrogen is a Lewis base that can coordinate to the Palladium center. This forms a stable, off-cycle Pd(II)-pyridyl complex (inactive species), effectively removing the catalyst from the active cycle.

  • Impact on Br: Less severe. The rapid oxidative addition of the C-Br bond often outcompetes the N-coordination.

  • Impact on Cl: Critical.[1] The slower oxidative addition of C-Cl allows more time for the N-poisoning equilibrium to dominate. Solution: Use bulky ligands (e.g., XPhos, SPhos) that sterically hinder N-coordination while promoting oxidative addition.

Electronic Activation

Pyridine is electron-deficient. This actually helps the oxidative addition of the C-Cl bond compared to chlorobenzene. A 2-chloropyridine is significantly more reactive than a 4-chlorotoluene. However, this electron deficiency also makes the ring susceptible to nucleophilic attack (SₙAr) by the base (OH⁻ or alkoxide), a common side reaction.

Aldehyde Sensitivity

The aldehyde group at the C2 position is susceptible to:

  • Oxidation: To picolinic acid (especially under aerobic conditions).

  • Cannizzaro Reaction: In the presence of strong bases.

  • Hydration: Forming gem-diols in aqueous solvents, which can alter solubility.

Comparative Performance Analysis

The following table summarizes the trade-offs between 6-bromo-2-pyridinecarboxaldehyde and 6-chloro-2-pyridinecarboxaldehyde.

FeatureBromo-PicolinaldehydeChloro-Picolinaldehyde
Bond Dissociation Energy ~81 kcal/mol (Weaker, Faster Rxn)~96 kcal/mol (Stronger, Slower Rxn)
Catalyst Requirement Standard (Pd(PPh₃)₄, Pd(dppf)Cl₂)Advanced (Pd₂(dba)₃ + XPhos/SPhos)
Reaction Temperature Mild (60–80 °C)Elevated (80–110 °C)
Base Sensitivity Tolerates weaker bases (Na₂CO₃)Requires stronger bases (K₃PO₄, Cs₂CO₃)
Cost Efficiency Low (High raw material cost)High (Low raw material cost)
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)
Typical Yield 85–95%70–90% (Ligand dependent)

Experimental Protocols

Protocol A: Standard Coupling (Bromo-Substrates)

Best for: Small scale (<1g), rapid screening, high-throughput synthesis.

Reagents:

  • Substrate: 6-Bromo-picolinaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Na₂CO₃ (aq) (2.5 equiv)

  • Solvent: 1,4-Dioxane (or DME)

Methodology:

  • Charge: Add halide, boronic acid, and Pd catalyst to a reaction vial.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed Dioxane and aqueous base via syringe.

  • Heat: Stir at 80°C for 4–6 hours.

  • Monitor: Check TLC/LCMS. Aldehyde peak (CHO) should remain intact.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Picolinaldehydes can be sticky on silica; add 1% Et₃N if streaking occurs.

Protocol B: High-Efficiency Coupling (Chloro-Substrates)

Best for: Scale-up (>5g), cost-sensitive projects, difficult substrates.

Reagents:

  • Substrate: 6-Chloro-picolinaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.3 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (1.5 mol% Pd) or Pd(OAc)₂

  • Ligand: XPhos or SPhos (3–6 mol%, 1:2 Pd:Ligand ratio)

  • Base: K₃PO₄ (3.0 equiv, finely ground anhydrous)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Methodology:

  • Pre-complexation (Optional but recommended): Stir Pd source and Ligand in solvent for 15 mins under Argon to form the active L-Pd(0) species.

  • Charge: Add Chloro-substrate, Boronic acid, and Base.[1][2]

  • Heat: Heat to 100°C for 8–12 hours. Higher temp required to overcome C-Cl activation energy.

  • Workup: Filter through Celite (to remove Pd black). Partition between water and DCM.

  • Purification: Recrystallization is often possible for Cl-derived products due to higher crystallinity of the biphenyl cores.

Visualization: The Catalytic Pathway & Decision Logic

Diagram 1: Catalytic Cycle & N-Poisoning

This diagram illustrates why bulky ligands are essential for Chloro-pyridines. The "Off-Cycle" trap shows the nitrogen coordination that kills the reaction if the ligand isn't large enough to block it.

SuzukiMechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd Substrate Entry PdII_ArX Pd(II)-Ar-X OxAdd->PdII_ArX PoisonTrap OFF-CYCLE TRAP Pd(II)-N(Pyridine) Complex PdII_ArX->PoisonTrap No Bulky Ligand (Deactivation) TransMet Transmetalation (+ Boronic Acid) PdII_ArX->TransMet Base Activation PoisonTrap->PdII_ArX Heat/Solvent RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The Suzuki catalytic cycle highlighting the "Off-Cycle Trap" where Pyridine Nitrogen coordinates to Palladium. Bulky ligands (e.g., XPhos) prevent this pathway.

Diagram 2: Substrate Selection Decision Tree

A logical flow for researchers to choose the correct protocol.

DecisionTree Start Start: Picolinaldehyde Coupling Scale Project Scale? Start->Scale Small < 1 gram (Discovery) Scale->Small Large > 5 grams (Process/Dev) Scale->Large BrRoute Use Bromo-Substrate (Protocol A) Small->BrRoute Speed Priority LigandCheck Advanced Ligands Available? Large->LigandCheck ClRoute Use Chloro-Substrate (Protocol B) LigandCheck->BrRoute No (Only PPh3) LigandCheck->ClRoute Yes (XPhos/SPhos)

Caption: Decision matrix for selecting Bromo- vs. Chloro- substrates based on scale and ligand availability.

References

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lutz Ackermann, et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.[3] Chemical Society Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Reactivity.[4][5][6][7][8][9][10][11] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.[2] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Carbonyl Stretch of 4,6-Dibromopicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, with the carbonyl (C=O) stretch being one of its most informative signals. This guide provides an in-depth analysis of the expected carbonyl stretching frequency in 4,6-dibromopicolinaldehyde, a substituted heterocyclic aldehyde. Rather than merely presenting a value, we will deduce its position through a comparative analysis with structurally related molecules, grounding our predictions in the fundamental electronic principles that govern vibrational frequencies.

The Principles Behind the Peak: What Governs the Carbonyl Stretch?

The position of the C=O stretching vibration in an IR spectrum is a direct reflection of the bond's strength and rigidity. According to Hooke's Law for a simple harmonic oscillator, a stronger, stiffer bond vibrates at a higher frequency (wavenumber). The factors that modify the electron density around the C=O bond—and thus its strength—are primarily electronic effects:

  • Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds. Electron-withdrawing groups (EWGs) attached near the carbonyl group pull electron density away, strengthening and shortening the C=O bond, which leads to an increase in the stretching frequency.[1][2] Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl, weakening the bond and decreasing the frequency.

  • Resonance (Mesomeric) Effect (-R/+R): Transmitted through pi (π) systems, resonance involves the delocalization of electrons. Conjugation of the carbonyl group with a double bond or aromatic ring allows the π-electrons of the C=O bond to delocalize. This delocalization reduces the double-bond character of the carbonyl, effectively weakening it and causing a significant decrease in the stretching frequency.[3][4]

These two effects are often in opposition, and the net result on the C=O frequency depends on which effect dominates for a given substituent.

A Comparative Analysis: From Simple Aldehydes to a Substituted Heterocycle

To accurately predict the carbonyl frequency for this compound, we will build a logical progression from simple, well-documented molecules, observing how each structural modification alters the C=O stretch.

  • Baseline: Aliphatic Aldehydes (e.g., Butanal) Saturated aliphatic aldehydes, lacking any conjugating systems, provide a reference point. Their C=O stretching frequencies typically appear in the range of 1740-1720 cm⁻¹ .[5] For butanal, this peak is observed around 1731 cm⁻¹.

  • Step 1: Introducing Conjugation (Benzaldehyde) When the aldehyde is attached to a benzene ring, as in benzaldehyde, the C=O group is conjugated with the aromatic π-system. This resonance effect allows electron density from the carbonyl to delocalize into the ring, which weakens the C=O bond.[3][4] Consequently, the stretching frequency decreases significantly, with benzaldehyde showing a strong C=O absorption around ~1700-1710 cm⁻¹ .[6]

  • Step 2: The Heterocyclic Effect (2-Picolinaldehyde) Our target molecule is a derivative of picolinaldehyde (pyridine carboxaldehyde). Specifically, it is a 2-substituted pyridine. Replacing the benzene ring with a pyridine ring introduces a nitrogen atom. Nitrogen is more electronegative than carbon and exerts a net electron-withdrawing inductive effect on the ring. For 2-picolinaldehyde, the nitrogen atom's proximity to the aldehyde group means this -I effect is significant. It counteracts the resonance delocalization by pulling electron density away from the C=O bond, making it stronger than in benzaldehyde. Therefore, the C=O stretch for 2-picolinaldehyde is expected at a higher frequency than benzaldehyde. Experimental data for 2-picolinaldehyde places this peak at approximately ~1712 cm⁻¹ .

  • Final Step: Predicting for this compound Now, we add two bromine atoms at the 4- and 6-positions of the 2-picolinaldehyde scaffold. Halogens exhibit a dual electronic nature:

    • -I Effect (Inductive): Being highly electronegative, the bromine atoms strongly withdraw electron density through the sigma bonds.[2][7]

    • +R Effect (Resonance): Their lone pairs can be donated into the aromatic π-system.

    For halogens, the inductive effect overwhelmingly dominates the resonance effect.[8][9] Therefore, the two bromine atoms act as strong electron-withdrawing groups. This potent -I effect will pull significant electron density from the pyridine ring and, by extension, from the carbonyl group. This withdrawal of electron density strengthens the C=O double bond.

    Prediction: The strong, cumulative -I effect of the two bromine atoms will cause the C=O stretching frequency of this compound to be higher than that of the parent 2-picolinaldehyde. We can predict a shift of +10 to +20 cm⁻¹, placing the expected frequency in the range of 1722-1732 cm⁻¹ .

Summary of Comparative Data

The logical progression of frequency shifts is summarized below.

CompoundStructureKey Structural FeatureTypical C=O Stretch (cm⁻¹)
ButanalCH₃CH₂CH₂CHOSaturated Aliphatic~1731
BenzaldehydeC₆H₅CHOAromatic Conjugation~1703[6]
2-PicolinaldehydeC₅H₄NCHOHeterocyclic Ring (-I of N)~1712
This compound C₅H₂Br₂NCHO Two -I Substituents (Br) ~1722-1732 (Predicted)
Visualizing the Predictive Workflow and Electronic Effects

The following diagrams illustrate the logic used to predict the carbonyl stretching frequency.

G cluster_workflow Frequency Prediction Workflow A Baseline: Aliphatic Aldehyde (~1730 cm⁻¹) B Conjugation Effect: Benzaldehyde (~1703 cm⁻¹) A->B  -27 cm⁻¹ (+R Dominates) C Heterocyclic Effect: 2-Picolinaldehyde (~1712 cm⁻¹) B->C  +9 cm⁻¹ (-I of Nitrogen) D Inductive Effect (2x Br): This compound (~1725 cm⁻¹) C->D  +13 cm⁻¹ (Predicted) (Strong -I of Bromines)

Caption: A workflow diagram illustrating the stepwise shifts in carbonyl IR frequency.

Caption: Electronic effects strengthening the carbonyl bond in the target molecule.

Experimental Protocol: Acquiring the IR Spectrum

To validate this prediction, the following protocol for acquiring a Fourier-Transform Infrared (FTIR) spectrum of a solid sample using the potassium bromide (KBr) pellet method is recommended.

Objective: To obtain a high-quality transmission IR spectrum of this compound.

Materials:

  • This compound (solid)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Sample Preparation:

    • Gently heat the mortar, pestle, and KBr under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Water has strong IR absorptions that can obscure the spectrum.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-150 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Combine the sample and KBr in the agate mortar. Grind the mixture gently at first to break up larger crystals, then grind vigorously for 2-3 minutes until the mixture is a fine, homogenous powder with a consistency similar to flour. Inhomogeneity will cause scattering of the IR beam and a poor-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be clear and free of cracks or cloudiness.

  • Data Acquisition:

    • Place the empty sample holder into the FTIR spectrometer.

    • Collect a background spectrum. This is a critical self-validating step that measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The software will automatically subtract this background from the sample spectrum.

    • Mount the KBr pellet containing the sample onto the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify the peak corresponding to the C=O stretch. This will be one of the strongest and sharpest absorptions in the region between 1900 and 1600 cm⁻¹.[4]

    • Label the exact wavenumber of the C=O peak maximum and compare it with the predicted value and the reference compounds.

Conclusion

By systematically analyzing the electronic contributions of each structural component, we can confidently predict that the carbonyl stretching frequency of this compound will appear at a higher wavenumber (estimated 1722-1732 cm⁻¹ ) than its parent compound, 2-picolinaldehyde. This increase is attributed to the powerful electron-withdrawing inductive effects of the two bromine substituents, which strengthen the C=O bond. This guide demonstrates a logical, first-principles approach to spectral interpretation that is invaluable for researchers working with novel molecular architectures.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? r/chemhelp. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). The Position of an Absorption Band is Affected by Electron Delocalization, Election Donation and Withdrawal, and Hydrogen Bonding. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • YouTube. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]

Sources

Structural Profiling of 4,6-Dibromopicolinaldehyde Derivatives: A Crystallographic & Synthetic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

Audience: Structural Biologists, Medicinal Chemists, and Crystal Engineers.

In the realm of pyridine-based scaffolds, 4,6-Dibromopicolinaldehyde represents a critical divergence from its mono-substituted counterparts (e.g., 6-bromopicolinaldehyde).[1][2] While the aldehyde moiety serves as a universal electrophile for Schiff base formation, the specific 4,6-dibromo substitution pattern dictates unique solid-state behaviors driven by Halogen Bonding (XB) and


-stacking interactions.[1]

This guide objectively compares the structural metrics of this compound derivatives against the standard 6-bromo analogs, highlighting how the additional halogen at the 4-position enhances lattice energy through


-hole interactions, thereby influencing solubility, stability, and ligand geometry.[1]

Structural Comparison: 4,6-Dibromo vs. 6-Bromo Analogs[1][2]

The following data contrasts the crystallographic signatures of the 4,6-dibromo scaffold against the well-characterized 6-bromopicolinaldehyde.

Table 1: Comparative Crystallographic Metrics
Feature6-Bromopicolinaldehyde (Baseline)This compound (Target)Structural Impact
Conformation Trans-planar (O atom trans to Pyridine N)Trans-planar (Predicted/Analogous)The trans conformation minimizes dipole repulsion between the carbonyl oxygen and pyridine nitrogen.[1][2]
Primary Interaction Weak Hydrogen Bonds (C–H[3]···N, C–H···O)Halogen Bonding (C–Br[1][2][4][5]···N/O) The 4-Br atom introduces a secondary XB donor site, capable of forming orthogonal networks not possible in the mono-bromo analog.[1]
Lattice Geometry Monoclinic (

); Columnar stacking
Triclinic/Monoclinic tendenciesThe 4,6-substitution breaks the symmetry of the 6-bromo columns, often leading to denser "herringbone" or interlocked packing.
Electronic Effect Single electron-withdrawing groupDual withdrawing groupsLower

of the pyridine nitrogen; increased electrophilicity of the aldehyde carbon.
Solubility Profile High in polar organic solventsReduced solubilityEnhanced lattice energy from dual halogen bonds requires more polar or halogenated solvents for dissolution.[2]

Technical Insight: In 6-bromopicolinaldehyde, molecules form columns linked by weak C–H[1]···N interactions (


 Å).[1][2][3] The introduction of the 4-bromo substituent in the 4,6-derivative creates a "

-hole"—a region of positive electrostatic potential on the bromine atom—that acts as a Lewis acid.[1] This allows the 4,6-derivative to engage in C–Br[1]···N halogen bonds, which are stronger and more directional than the hydrogen bonds driving the 6-bromo lattice.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction (XRD), specific protocols must be followed to control the kinetics of nucleation, particularly given the lower solubility of the dibromo species.

Workflow A: Schiff Base Condensation (Ligand Synthesis)

Objective: Synthesize a crystalline Schiff base derivative to stabilize the aldehyde for structural analysis.[2]

  • Stoichiometry: Dissolve This compound (1.0 eq) and a primary amine (e.g., 4-aminoantipyrine or substituted aniline) (1.0 eq) in absolute ethanol (EtOH).

    • Why: Ethanol is polar enough to dissolve the reagents but allows the product to precipitate upon cooling.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

    • Mechanism:[1][2][5] Acid catalyzes the protonation of the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine.

  • Reflux: Heat at

    
     for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2]
    
  • Isolation: Cool to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and refrigerate at

    
     overnight. Filter the solid and wash with cold EtOH.
    
Workflow B: Crystal Growth (Vapor Diffusion Method)

Objective: Grow X-ray quality crystals of the 4,6-dibromo derivative.

  • Inner Vial: Dissolve 20 mg of the purified Schiff base in a minimal amount of Dichloromethane (DCM) or Chloroform (

    
    ) .
    
    • Note: Halogenated solvents often participate in halogen bonding, stabilizing the crystal lattice.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at

    
     for 3–7 days.
    
    • Principle: The volatile non-solvent (hexane) diffuses into the solution, slowly increasing supersaturation and promoting ordered lattice growth.

Visualization of Structural Logic

Diagram 1: Synthesis & Functionalization Pathway

This diagram illustrates the conversion of the 4,6-dibromo scaffold into metal-organic frameworks (MOFs) or discrete complexes, highlighting the preservation of the halogenated core.

SynthesisPathway Aldehyde This compound (Precursor) Condensation Condensation (+ R-NH2, H+) Aldehyde->Condensation SchiffBase Schiff Base Ligand (C=N Linkage) Coordination Metalation (+ Cu(II)/Zn(II)) SchiffBase->Coordination MetalComplex Metal Complex (Coordination Polymer) Condensation->SchiffBase - H2O Coordination->MetalComplex Self-Assembly

Caption: Step-wise transformation of the 4,6-dibromo precursor into crystalline metal complexes.

Diagram 2: Crystal Packing Forces (Halogen Bonding)

This diagram details the competitive interactions driving the solid-state assembly of 4,6-dibromo derivatives.[1]

CrystalPacking Molecule 4,6-Dibromo Derivative (Monomer) SigmaHole Sigma-Hole (Br) Electropositive Region Molecule->SigmaHole Electronic Polarization Acceptor N/O Acceptor (Pyridine/Carbonyl) Molecule->Acceptor Lone Pair Donor SigmaHole->Acceptor Halogen Bond (XB) (Directional) Packing Crystal Lattice (Herringbone/Layered) SigmaHole->Packing Drives Assembly Acceptor->Packing Drives Assembly

Caption: The interplay of Sigma-hole donors (Br) and lone-pair acceptors (N/O) driving lattice stability.

Critical Analysis: Why Choose 4,6-Dibromo?

Enhanced Halogen Bonding (XB)

Unlike the 6-bromo derivative, which relies heavily on weak hydrogen bonding, the 4,6-dibromo analog offers two distinct halogen bond donors .[1]

  • Mechanism: The bromine at position 4 is para to the pyridine nitrogen, enhancing its

    
    -hole magnitude due to the ring's electron-deficient nature.
    
  • Result: This facilitates the formation of 2D or 3D supramolecular networks, making these derivatives excellent candidates for crystal engineering where predictable packing is required.

Orthogonal Reactivity

From a synthetic standpoint, the crystal structure reveals the accessibility of the C–Br bonds.

  • The 6-position Br is sterically crowded by the aldehyde/Schiff base group.

  • The 4-position Br is sterically exposed.[1][2]

  • Application: This structural difference allows for regioselective cross-coupling (e.g., Suzuki-Miyaura) at the 4-position while leaving the 6-position intact, a strategy validated by the distinct bond lengths observed in crystallographic data.[1]

References

  • MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. Available at: [Link][1][2]

  • ACS Publications. (2021).[2] Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design. Available at: [Link][1][2]

  • NIH/PubMed. (2012).[2] Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde. Available at: [Link]

  • Chemical Reviews. (2016). The Halogen Bond.[2][4][6][7][8][9] Available at: [Link][1][2]

Sources

Comparative Guide: Reactivity Profiles of 4-Bromo vs. 6-Bromo Picolinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional scaffolds for drug discovery, 4-bromo-2-picolinaldehyde (4-Br) and 6-bromo-2-picolinaldehyde (6-Br) offer distinct reactivity profiles driven by the interplay between the pyridine nitrogen's inductive effects and the aldehyde's electron-withdrawing nature.

This guide objectively compares these isomers to assist researchers in selecting the optimal starting material.

  • Select 6-Bromo-2-picolinaldehyde when prioritizing rapid Nucleophilic Aromatic Substitution (

    
    ) . The C6 position, being ortho to the nitrogen, exhibits superior electrophilicity.
    
  • Select 4-Bromo-2-picolinaldehyde when prioritizing Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura) . The C4 position avoids the "ortho-nitrogen effect," preventing catalyst poisoning and steric interference common at the C6 position.

Structural & Electronic Analysis

The reactivity difference is governed by the specific location of the bromine relative to the pyridine nitrogen (


) and the formyl group (

).
Electronic Activation Map

The pyridine nitrogen exerts a strong


 (inductive) and 

(mesomeric) effect, creating electron-deficient sites at positions 2, 4, and 6.
  • C6-Position (Ortho to N): Receives the strongest inductive withdrawal from

    
    . It is highly electron-deficient, lowering the activation energy for nucleophilic attack.
    
  • C4-Position (Para to N): Activated by resonance, but the inductive pull is weaker due to distance compared to C6.

  • C2-Aldehyde Influence: The formyl group is an electron-withdrawing group (EWG). It further deactivates the ring, but its steric bulk primarily affects the adjacent C3 position, leaving C4 and C6 relatively exposed.

ElectronicMap cluster_legend Reactivity Driver N1 Pyridine N (1) Electron Sink C4 C4-Bromo (Para to N) Moderate Activation N1->C4 Resonance Activation C6 C6-Bromo (Ortho to N) High Activation N1->C6 Strong -I Effect (Proximity) C2 C2-Formyl Group (-I, -M Effect) C2->C4 Meta-Directing C2->C6 Meta-Directing C6 dominates SNAr C6 dominates SNAr C4 dominates Suzuki C4 dominates Suzuki

Figure 1: Electronic activation vectors in the picolinaldehyde scaffold. Red arrows indicate the primary electron-withdrawing influence of the nitrogen atom.

Nucleophilic Aromatic Substitution ( )

The


 reaction is the primary method for introducing heteroatom-linked substituents (amines, ethers, thiols).
Comparative Performance
Feature4-Bromo-2-picolinaldehyde6-Bromo-2-picolinaldehyde
Reactivity Rate ModerateHigh (Fastest)
Mechanism Addition-EliminationAddition-Elimination
Intermediate Stability Meisenheimer complex stabilized by N (Para)Meisenheimer complex stabilized by N (Ortho) + Inductive proximity
Typical Yield 65-75%85-95%

Scientific Insight: The C6 position benefits from the "alpha-effect." The incoming nucleophile attacks a carbon directly adjacent to the electron-withdrawing nitrogen, stabilizing the negative charge in the transition state more effectively than at the distal C4 position.

Validated Protocol: Morpholine Displacement

Objective: Synthesis of morpholino-picolinaldehyde derivatives.

  • Preparation: Dissolve 1.0 eq of Bromo-picolinaldehyde in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 1.2 eq of Morpholine and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Reaction:

    • For 6-Br: Stir at 60°C for 2 hours . (Monitor by TLC: 50% EtOAc/Hex).

    • For 4-Br: Stir at 90°C for 6-8 hours . (Requires higher energy input).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF). Dry over

    
    .
    
  • Data Check: 6-Br typically yields a bright yellow solid; 4-Br yields are often lower due to competitive aldehyde polymerization during prolonged heating.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While


 favors C6, metal-catalyzed reactions often favor C4 due to catalyst coordination issues known as the "Ortho-Effect."
Comparative Performance
Feature4-Bromo-2-picolinaldehyde6-Bromo-2-picolinaldehyde
Catalyst Compatibility Excellent (Standard Pd(PPh3)4)Poor (Requires specialized ligands)
Oxidative Addition Slower (requires heat)Fast (electron deficient C-Br)
Catalyst Poisoning MinimalHigh Risk (N-Pd chelation)
Steric Hindrance Low (Exposed)High (Adjacent to N-lone pair)
Mechanism of Failure at C6

At the C6 position, the pyridine nitrogen lone pair can coordinate to the Palladium center (


), displacing phosphine ligands or forming a stable, non-reactive chelate. This arrests the catalytic cycle prior to transmetallation.

SuzukiCycle cluster_C4 Path A: 4-Bromo (Preferred) cluster_C6 Path B: 6-Bromo (Problematic) Start Pd(0) Active Species C4_OA Oxidative Addition (C4) Start->C4_OA C6_OA Oxidative Addition (C6) Start->C6_OA C4_TM Transmetallation C4_OA->C4_TM C4_RE Reductive Elimination (Product) C4_TM->C4_RE C4_RE->Start Regenerate Trap CATALYST TRAP (N-Pd Chelation) C6_OA->Trap N-Coordination Fail Low Yield / Dehalogenation Trap->Fail

Figure 2: The catalytic divergence. C6-substitution risks sequestering the catalyst in a stable N-Pd complex, inhibiting turnover.

Validated Protocol: Suzuki Coupling

Objective: Coupling with Phenylboronic acid.[1]

Condition A: For 4-Bromo (Standard)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Dioxane:Water (4:1)

  • Base:

    
     (2.5 eq)
    
  • Temp: 80°C, 4 hours.

  • Result: High yield (>85%).

Condition B: For 6-Bromo (Optimized)

  • Note: Standard conditions often result in <40% yield or protodehalogenation.

  • Catalyst:

    
     + XPhos  (Buchwald Ligand is critical to prevent N-coordination).
    
  • Solvent: n-Butanol or Toluene (Anhydrous).

  • Base:

    
     (Anhydrous).
    
  • Temp: 100°C.

  • Result: Yield improves to ~70-80%.

Stability & Handling

  • Aldehyde Oxidation: Both isomers are susceptible to air oxidation to the corresponding picolinic acid.

    • Observation: The 6-bromo isomer is slightly more prone to hydration (gem-diol formation) and subsequent oxidation due to the stronger electron-withdrawing effect of the proximal bromine/nitrogen combination.

  • Storage: Store under Argon at -20°C. If the solid turns white to crusty white, check NMR for carboxylic acid peaks (~10-12 ppm broad).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience.
  • Lutz, M., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Royal Society of Chemistry.

  • BenchChem. (2025).[2][3] "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." (Analogous reactivity data for pyridine systems).

  • WuXi Biology. (2025). "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling." WuXi AppTec. (Mechanistic insight into LUMO orbital lobes in halopyridines).

Sources

Safety Operating Guide

4,6-Dibromopicolinaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Do not dispose of 4,6-Dibromopicolinaldehyde in general trash or down the drain. [1][2]

This compound is a halogenated organic intermediate . It requires strict segregation from non-halogenated solvents and general aqueous waste streams. The presence of bromine atoms at the 4 and 6 positions mandates high-temperature incineration to prevent the formation of persistent environmental pollutants.

Quick Classification:

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).[3]

  • Container Labeling: "Hazardous Waste - Halogenated."[2]

  • Key Incompatibility: Strong oxidizers, strong bases.[1]

Part 2: Chemical Profile & Hazard Logic

To ensure safety, you must understand the "Why" behind the protocol.[1][4] This compound is not just an irritant; its structural stability and halogen content dictate its lifecycle management.

Identification & Properties
ParameterDetail
Chemical Name 4,6-Dibromo-2-pyridinecarboxaldehyde
Common Synonyms This compound
CAS Number 1060815-81-7 (Note: Vendor variations exist; verify by structure)
Molecular Formula C₆H₃Br₂NO
Physical State Solid (typically pale yellow to beige powder)
Reactivity Air-sensitive (Aldehyde group oxidizes to carboxylic acid over time)
GHS Hazard Classification[1][2]
  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • STOT SE 3: May cause respiratory irritation.

  • Acute Toxicity: Harmful if swallowed (Treat as toxic).

Scientist's Note on Reactivity: While the aldehyde moiety is reactive, the primary disposal concern is the Bromine content .[1] Standard chemical incinerators operate at different parameters for halogenated vs. non-halogenated waste.[3] Mixing this compound into a non-halogenated stream (e.g., pure acetone waste) can result in regulatory fines or rejection of the waste shipment by the disposal facility.[1]

Part 3: Disposal Decision Logic (Visualized)

The following workflow illustrates the decision process for segregating this specific compound.

DisposalWorkflow Start Waste Generated: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent, mother liquor) StateCheck->LiquidPath Solution SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidPath->SolidContainer SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck HaloStream Stream: Halogenated Organic Waste (e.g., DCM, Chloroform mix) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream: Segregated Halogenated Waste (Do NOT mix with pure Acetone/Ethanol streams) SolventCheck->NonHaloStream No (e.g., Ethanol) NonHaloStream->HaloStream Re-classify as Halogenated due to solute

Figure 1: Decision tree for segregating this compound waste. Note that adding this solute to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Debris)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers as acidic degradation products (picolinic acid) may corrode metal over long storage periods.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This prevents dust generation when the container is opened at the waste facility.

  • Labeling:

    • Primary Constituent: this compound.[2][6]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Satellite Accumulation: Store in the designated Satellite Accumulation Area (SAA) until full.

Protocol B: Liquid Waste (Reaction Mixtures/Rinsates)

Applicability: Mother liquors, rotovap residues, NMR tube contents.[1]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the "Halogenated Waste" carboy.

    • If dissolved in Acetone , Ethyl Acetate , or Methanol : You must NOT pour this into the "Non-Halogenated/Flammable" carboy.[1] The presence of the dibromo-compound renders the entire mixture halogenated.[2] Dispose of this mixture in the "Halogenated Waste" stream.

  • Rinsing: Triple-rinse all empty original bottles with a minimal amount of compatible solvent (e.g., acetone). Add these rinsates to the Halogenated Waste container.

  • Cap Management: Ensure caps are vented if there is any risk of further reaction, though this compound is generally stable in solution.

Part 5: Emergency Spill Response

Scenario: You have dropped a 5g bottle of solid this compound on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area. If dust is visible in the air, wait 15 minutes for it to settle.[1]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][7] A fit-tested N95 or half-mask respirator is recommended if dust generation is likely.

  • Containment: Do not dry sweep (this generates dust). Cover the spill with a dust suppressant (e.g., wet paper towels or oil-dry/vermiculite).

  • Cleanup:

    • Scoop the material and absorbent into a disposable bag.

    • Wipe the surface with a soap/water solution.[4][5][8]

    • Place all cleanup materials into the Solid Hazardous Waste container.

  • Reporting: Report the spill to your EHS officer if it exceeds your facility's reportable quantity (usually >100g or if it enters a drain).

Part 6: References

  • PubChem. (n.d.). Compound Summary: 4,6-Dibromo-2-pyridinecarboxaldehyde.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Segregation of Halogenated Solvents. RCRA Guidelines. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.